molecular formula C10H14ClN3O B1356678 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine CAS No. 901586-60-5

4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Cat. No.: B1356678
CAS No.: 901586-60-5
M. Wt: 227.69 g/mol
InChI Key: QBLWJUZCFCIFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-chloro-6-ethylpyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-2-8-7-9(11)13-10(12-8)14-3-5-15-6-4-14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLWJUZCFCIFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590740
Record name 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901586-60-5
Record name 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine . This molecule holds significance as a versatile building block in medicinal chemistry, primarily owing to its substituted pyrimidine core, a scaffold prevalent in numerous biologically active agents. This document delves into the strategic considerations for its synthesis, a detailed experimental protocol, and a thorough analysis of its structural and physicochemical properties through various spectroscopic and analytical techniques.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-stage process. This strategy involves the initial construction of a key intermediate, 2,4-dichloro-6-ethylpyrimidine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with morpholine.

Rationale for the Synthetic Pathway

The chosen pathway is predicated on the differential reactivity of the chloro substituents on the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates nucleophilic attack. The ethyl group at the C6 position, being an electron-donating group, influences the electron density distribution in the ring, thereby directing the regioselectivity of the subsequent substitution reaction. While typically the C4 position in 2,4-dichloropyrimidines is more susceptible to nucleophilic attack, an electron-donating group at C6 can enhance the reactivity at the C2 position. This guide will present a protocol that favors the desired C2 substitution.

Figure 1: A high-level overview of the two-stage synthetic strategy.

Detailed Experimental Protocols

Stage 1: Synthesis of 2,4-Dichloro-6-ethylpyrimidine

This stage involves a two-step process: the initial condensation to form the pyrimidine ring, followed by chlorination.

Step 1: Synthesis of 6-Ethyl-pyrimidine-2,4-diol

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

    • To this solution, add diethyl malonate, followed by the dropwise addition of propionyl chloride.

    • The reaction mixture is then refluxed for several hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude 6-ethyl-pyrimidine-2,4-diol.

    • The precipitate is filtered, washed with cold water, and dried.

Step 2: Chlorination of 6-Ethyl-pyrimidine-2,4-diol

This step converts the hydroxyl groups of the pyrimidine-2,4-diol to chloro groups. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl3)[1][2].

  • Protocol:

    • To a round-bottom flask fitted with a reflux condenser and a gas trap, add the dried 6-ethyl-pyrimidine-2,4-diol.

    • Carefully add an excess of phosphorus oxychloride (POCl3). A tertiary amine, such as N,N-diethylaniline, can be added as a catalyst and acid scavenger[1].

    • The mixture is heated to reflux and maintained at this temperature for 2-3 hours.

    • After cooling, the excess POCl3 is cautiously quenched by pouring the reaction mixture onto crushed ice.

    • The aqueous solution is neutralized with a base (e.g., sodium hydroxide or potassium carbonate solution) while keeping the temperature low.

    • The product, 2,4-dichloro-6-ethylpyrimidine, is extracted with an organic solvent (e.g., dichloromethane or diethyl ether).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Stage 2: Synthesis of this compound

This final step is a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 2,4-dichloro-6-ethylpyrimidine is displaced by morpholine. The regioselectivity is crucial here. To favor substitution at the C2 position, the reaction conditions can be controlled.

  • Protocol:

    • Dissolve 2,4-dichloro-6-ethylpyrimidine in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask.

    • Add an equimolar amount of morpholine to the solution.

    • Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to act as an acid scavenger for the HCl generated during the reaction.

    • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is concentrated under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

    • The crude product is purified by column chromatography on silica gel to afford pure this compound.

experimental_workflow cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow A React 2,4-dichloro-6-ethylpyrimidine with Morpholine in Aprotic Solvent B Add Non-nucleophilic Base (e.g., Triethylamine) A->B C Stir at Room Temp/Gentle Heat B->C D Monitor by TLC C->D E Work-up: - Concentrate - Extract with Organic Solvent - Wash with Water & Brine D->E F Dry & Evaporate Solvent E->F G Purify by Column Chromatography F->G H Obtain Purified Product I NMR Spectroscopy (¹H and ¹³C) H->I J Mass Spectrometry (MS) H->J K Infrared Spectroscopy (IR) H->K L Melting Point Analysis H->L

Figure 2: A detailed workflow for the synthesis and subsequent characterization of the final product.

Comprehensive Characterization

While specific experimental data for this compound is not extensively reported in publicly available literature, the expected characterization data can be predicted based on its structure and data from analogous compounds.

Physicochemical Properties
PropertyPredicted Value/Observation
Molecular Formula C₁₀H₁₄ClN₃O[3][4]
Molecular Weight 227.69 g/mol [3][4]
Appearance White to off-white solid
Melting Point Not reported; expected to be a solid at room temperature
Solubility Soluble in common organic solvents like chloroform, dichloromethane, and methanol
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and morpholine protons, as well as a singlet for the pyrimidine ring proton.

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

    • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

    • Two triplets (or more complex multiplets) for the morpholine protons, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

    • A singlet for the proton at the C5 position of the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • Signals for the two carbons of the ethyl group.

    • Two signals for the carbons of the morpholine ring.

    • Signals for the carbons of the pyrimidine ring, with the carbon atoms attached to chlorine and nitrogen atoms appearing at characteristic chemical shifts.

3.2.2. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the ethyl group, the morpholine ring, or the chlorine atom.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

  • C-H stretching vibrations for the alkyl groups.

  • C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

  • C-O-C stretching of the morpholine ring.

  • C-Cl stretching vibration.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of organic synthesis. The successful synthesis of the target compound can be validated at each stage. The purity and identity of the intermediate, 2,4-dichloro-6-ethylpyrimidine, should be confirmed by techniques such as GC-MS and NMR before proceeding to the final step. The final product's identity and purity must be rigorously confirmed by the suite of characterization techniques outlined above. The concordance of the obtained data with the expected values will serve as a self-validating system for the described protocol.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined strategic approach and experimental protocols, researchers and drug development professionals can reliably produce and validate this important heterocyclic building block for its application in the discovery and development of novel therapeutic agents. The provided insights into the rationale behind the experimental choices and the expected analytical data will aid in troubleshooting and ensuring the integrity of the synthesized compound.

References

An In-Depth Technical Guide to 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine (CAS 901586-60-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine, with CAS number 901586-60-5, is a key heterocyclic intermediate in the synthesis of a variety of biologically active compounds. Its unique structure, featuring a reactive chloropyrimidine core coupled with a morpholine moiety, makes it a valuable building block in medicinal chemistry and drug discovery. The strategic placement of the chloro and ethyl groups on the pyrimidine ring allows for selective functionalization, enabling the development of targeted therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications as a precursor in the development of advanced molecular architectures.

Chemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and use in subsequent chemical transformations.

PropertyValueReference(s)
CAS Number 901586-60-5[1][2][3][4]
Molecular Formula C₁₀H₁₄ClN₃O[1]
Molecular Weight 227.69 g/mol [1]
IUPAC Name This compound
Synonyms 4-(4-Chloro-6-ethyl-2-pyrimidinyl)morpholine[1]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine ring, followed by chlorination and subsequent nucleophilic substitution with morpholine.

Step 1: Synthesis of the Precursor 2,4-Dichloro-6-ethylpyrimidine

The synthesis of the key precursor, 2,4-dichloro-6-ethylpyrimidine, can be achieved from 6-ethyluracil. This transformation involves the conversion of the hydroxyl groups of the uracil ring into chlorides using a chlorinating agent, typically phosphorus oxychloride (POCl₃). This is a standard and widely used method for the synthesis of dichloropyrimidines from their corresponding dihydroxy analogs.[5][6]

Experimental Protocol: Synthesis of 2,4-Dichloro-6-ethylpyrimidine

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 6-ethyluracil and an excess of phosphorus oxychloride (POCl₃).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2,4-dichloro-6-ethylpyrimidine. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Step 2: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution (SɴAr) reaction between 2,4-dichloro-6-ethylpyrimidine and morpholine. In this reaction, the more reactive chlorine atom at the 4-position of the pyrimidine ring is displaced by the secondary amine of the morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloro-6-ethylpyrimidine in a suitable aprotic solvent such as acetone or tetrahydrofuran (THF).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of morpholine (1.0-1.2 equivalents) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in the same solvent dropwise.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.

  • Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pure product.[7]

Reaction Workflow Diagram

Caption: Synthetic pathway for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are critical. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet), the morpholine protons (two multiplets), and a singlet for the pyrimidine proton.

    • ¹³C NMR: Will display distinct peaks corresponding to the carbon atoms of the ethyl group, the morpholine ring, and the pyrimidine core.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom, confirming the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound and to monitor the progress of the synthesis.

Applications in Drug Discovery

The this compound scaffold is a versatile intermediate for the synthesis of various kinase inhibitors and other potential therapeutic agents. The chlorine atom at the 4-position is susceptible to further nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the exploration of structure-activity relationships (SAR). The morpholine moiety often improves the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.

Signaling Pathway Modulation

Derivatives of this compound have been investigated as inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer and other diseases. The general mechanism involves the pyrimidine core acting as a scaffold that orients substituents to bind to the active site of the target kinase, thereby inhibiting its activity and modulating downstream signaling events.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Downstream Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Downstream Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulation Inhibitor Pyrimidine-Morpholine Derivative (e.g., Kinase Inhibitor) Inhibitor->Kinase_A Inhibition

Caption: General mechanism of kinase inhibition by pyrimidine derivatives.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of diverse libraries of compounds for biological screening. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working to develop the next generation of targeted therapeutics.

References

"4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Abstract

This technical guide provides a detailed examination of the putative mechanism of action for the compound this compound. While direct empirical data for this specific molecule is not extensively published, its chemical architecture, featuring a substituted pyrimidine core coupled with a morpholine moiety, strongly suggests a role as a kinase inhibitor. This document synthesizes information from extensive research on structurally analogous compounds to propose a scientifically grounded hypothesis of its biological function. We will delve into the roles of the core pharmacophores, propose a mechanism of ATP-competitive inhibition, and provide robust, field-proven experimental protocols for the validation of this hypothesis and the identification of specific molecular targets. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of novel pyrimidine-based small molecules.

Introduction: Unpacking the Therapeutic Potential of a Privileged Scaffold

The intersection of pyrimidine and morpholine chemistries has yielded a multitude of clinically significant therapeutic agents. The pyrimidine ring system is a cornerstone of many kinase inhibitors, including several FDA-approved drugs, prized for its ability to act as a bioisostere of the adenine base of ATP and form critical hydrogen bonds within the kinase hinge region.[1] Concurrently, the morpholine ring is recognized as a "privileged pharmacophore" in medicinal chemistry.[2][3] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide additional interaction points with target proteins, thereby modulating both pharmacokinetic and pharmacodynamic properties.[2][4]

The compound this compound, CAS No. 901586-60-5, combines these key features.[5][6] Its structure consists of a pyrimidine core substituted at the 2-position with a morpholine ring, at the 4-position with a chlorine atom, and at the 6-position with an ethyl group. This specific arrangement suggests a tailored design for high-affinity interaction with the ATP-binding pocket of one or more protein kinases. This guide will, therefore, explore the most probable mechanism of action—kinase inhibition—and lay out a comprehensive strategy for its empirical validation.

Proposed Mechanism of Action: Competitive Inhibition of Protein Kinases

Based on a wealth of precedent from related compounds, we hypothesize that this compound functions as an ATP-competitive inhibitor of protein kinases.[7][8][9][10] Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.

The proposed interactions of the compound within a generic kinase ATP-binding site are as follows:

  • Pyrimidine Core as a Hinge-Binder: The two nitrogen atoms of the pyrimidine ring are perfectly positioned to act as hydrogen bond acceptors, forming key interactions with the amide backbone of the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. This mimics the binding of the adenine base of ATP and serves to anchor the inhibitor within the active site.[1]

  • Morpholine Group for Selectivity and Solubility: The morpholine ring likely projects out of the active site towards the solvent-exposed region. Its oxygen atom can act as a hydrogen bond acceptor, potentially interacting with residues on the αD helix or other nearby polar amino acids.[1] This moiety significantly enhances the compound's solubility and can be crucial for achieving favorable pharmacokinetic properties.

  • 4-Chloro and 6-Ethyl Groups for Potency and Specificity: The substituents on the pyrimidine ring are critical for determining the inhibitor's potency and selectivity profile.

    • The 4-Chloro group is an electron-withdrawing group that can modulate the electronics of the pyrimidine ring. It occupies a space that can interact with hydrophobic or polar residues, and its presence can dictate which kinases are potently inhibited.

    • The 6-Ethyl group projects into a hydrophobic pocket within the ATP-binding site. The size and shape of this pocket vary considerably among different kinases. Therefore, this ethyl group is a key determinant of the compound's selectivity, favoring kinases with a complementary hydrophobic pocket while sterically clashing with others.

Visualizing the Mechanism: ATP-Competitive Inhibition

The following diagram illustrates the fundamental principle of ATP-competitive kinase inhibition, where the inhibitor occupies the ATP-binding site, preventing the natural substrate from binding and being phosphorylated.

ATP_Competitive_Inhibition Figure 1: ATP-Competitive Kinase Inhibition cluster_kinase Kinase Enzyme Kinase Kinase ATP-Binding Site Substrate-Binding Site Phospho_Substrate Phosphorylated Protein Substrate Kinase->Phospho_Substrate Phosphorylates ADP ADP Kinase->ADP Releases ATP ATP ATP->Kinase:port1 Binds Inhibitor This compound Inhibitor->Kinase:port1 Competitively Binds Substrate Protein Substrate Substrate->Kinase:port2 Binds Experimental_Workflow Figure 2: Target Validation Workflow Start Compound Synthesis This compound Kinase_Screen Primary Screen: In Vitro Kinase Panel (IC₅₀ Determination) Start->Kinase_Screen Hit_ID Identify Potent Kinase 'Hits' (e.g., IC₅₀ < 100 nM) Kinase_Screen->Hit_ID Cell_Assay Secondary Screen: Cell-Based Assay (e.g., Western Blot) Hit_ID->Cell_Assay Pathway_Confirm Confirm Inhibition of Downstream Signaling Pathway Cell_Assay->Pathway_Confirm Phenotype_Assay Tertiary Screen: Cellular Phenotype Assay (e.g., Proliferation, Apoptosis) Pathway_Confirm->Phenotype_Assay Conclusion Validated Lead Compound Phenotype_Assay->Conclusion

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Profiling for Robust Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a regulatory checkbox but a fundamental prerequisite for success. The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, manufacturability, and ultimately, its therapeutic efficacy and safety. This guide provides a detailed technical framework for the systematic evaluation of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine, a substituted pyrimidine derivative, focusing on its solubility and stability characteristics. By presenting a blend of theoretical principles and actionable experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to de-risk and accelerate their development programs. The methodologies outlined herein are designed to be self-validating systems, ensuring data integrity and scientific rigor from early discovery through to formulation development.

Introduction to this compound: Physicochemical Overview

This compound is a heterocyclic compound featuring a pyrimidine core, a known scaffold in many biologically active molecules.[1] The presence of a chloro group, an ethyl substituent, and a morpholine ring imparts specific electronic and steric properties that will influence its behavior in solution and under stress conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 901586-60-5[2][3]
Molecular Formula C₁₀H₁₄ClN₃O[2][4]
Molecular Weight 227.69 g/mol [2][4]
Appearance (To be determined experimentally)
Melting Point (To be determined experimentally)
pKa (To be predicted and determined experimentally)
LogP (To be predicted and determined experimentally)

A preliminary in-silico analysis of the structure suggests potential for hydrogen bonding via the morpholine oxygen and pyrimidine nitrogens, while the ethyl group introduces a degree of lipophilicity. The chloro-substituent is an electron-withdrawing group that can influence the reactivity of the pyrimidine ring. Understanding these inherent properties is the first step in designing relevant and efficient solubility and stability studies.[5]

Aqueous and Solvent Solubility Determination: A Phased Approach

The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability.[6][7] A phased approach to solubility testing, from early-stage kinetic screening to later-stage thermodynamic equilibrium studies, provides a comprehensive understanding of the compound's dissolution behavior.[7]

Kinetic Solubility Screening

Kinetic solubility assays are high-throughput methods ideal for early drug discovery to quickly assess the dissolution of a compound from a concentrated stock solution (typically in DMSO) into an aqueous buffer.[7] This provides an estimate of the concentration a compound can reach in a supersaturated state before precipitating.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer.[6] The lowest concentration at which precipitation is observed is recorded as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Equilibrium solubility represents the true saturation point of a compound in a solvent after an extended incubation period, allowing for equilibrium between the dissolved and solid states.[8][9] This is a more accurate measure and is crucial for formulation development.

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Table 2: Hypothetical Solubility Data for this compound

Solvent/BufferTemperature (°C)Solubility (µg/mL)Method
PBS (pH 7.4)25(To be determined)Equilibrium
0.1 N HCl (pH ~1)25(To be determined)Equilibrium
Acetate Buffer (pH 4.5)25(To be determined)Equilibrium
Ethanol25(To be determined)Equilibrium
Propylene Glycol25(To be determined)Equilibrium
DMSO25> 10,000Kinetic

Stability Profiling: Unveiling Degradation Pathways

Stability testing is essential to understand how a drug substance changes over time under the influence of various environmental factors.[10] Forced degradation studies are a cornerstone of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[11][12]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[11] This helps to identify potential degradation products and pathways.[5][11]

Experimental Workflow: Forced Degradation of this compound

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 N HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC-UV/MS Acid->Analysis Analyze Samples Base Base Hydrolysis (0.1 N NaOH, 60°C) Base->Analysis Analyze Samples Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Analyze Samples Thermal Thermal Degradation (80°C, solid state) Thermal->Analysis Analyze Samples Photolytic Photolytic Degradation (ICH Q1B light exposure) Photolytic->Analysis Analyze Samples API This compound (in solution and solid state) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to Outcome Identification of Degradants Elucidation of Degradation Pathways Method Specificity Analysis->Outcome Yields

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation:

  • Acidic and Basic Hydrolysis: A solution of the compound is treated with 0.1 N HCl and 0.1 N NaOH, respectively, at an elevated temperature (e.g., 60°C). Samples are taken at various time points. Pyrimidine rings can be susceptible to hydrolysis, particularly under harsh pH conditions.[13]

  • Oxidative Degradation: The compound is exposed to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature. The morpholine moiety could be susceptible to oxidation.

  • Thermal Degradation: The solid compound is subjected to dry heat (e.g., 80°C) to assess its solid-state thermal stability.[10]

  • Photostability: The compound is exposed to light as per ICH Q1B guidelines to evaluate its sensitivity to light.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the decrease in the amount of the API due to degradation.[5][14] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15][16][17]

Logical Flow for Stability-Indicating HPLC Method Development

HPLC_Method_Development Start Define Method Objectives (Assay & Impurity Profile) Screening Column & Mobile Phase Screening Start->Screening Optimization Optimize Gradient, Flow Rate, Temperature Screening->Optimization Forced_Degradation Analyze Forced Degradation Samples Optimization->Forced_Degradation Peak_Purity Assess Peak Purity (PDA/MS) Forced_Degradation->Peak_Purity Peak_Purity->Optimization If co-elution occurs Validation Method Validation (ICH Q2(R1)) Peak_Purity->Validation If peaks are pure & resolved Final_Method Final Stability-Indicating Method Validation->Final_Method

Caption: HPLC method development workflow.

Key Considerations for Method Development:

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol is typically used to achieve good separation of the parent compound from its degradation products.[5]

  • Detection: A photodiode array (PDA) detector is crucial for assessing peak purity, while mass spectrometry (MS) can be used for the identification of unknown degradants.

Data Interpretation and Reporting

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 3: Summary of Forced Degradation Results (Hypothetical)

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 N HCl, 60°C, 24h15.22(To be determined)
0.1 N NaOH, 60°C, 8h25.83(To be determined)
3% H₂O₂, RT, 24h8.51(To be determined)
80°C, 7 days2.11(To be determined)
ICH Q1B Photostability< 1.00N/A

The results from these studies will provide a comprehensive profile of the solubility and stability of this compound. This information is invaluable for guiding formulation strategies, establishing appropriate storage conditions, and defining the shelf-life of the drug substance and subsequent drug product.

Conclusion: A Foundation for Rational Drug Development

The systematic investigation of the solubility and stability of this compound, as outlined in this guide, provides a robust foundation for its progression through the drug development pipeline. By proactively identifying and understanding potential liabilities related to its physicochemical properties, development teams can make informed decisions, mitigate risks, and ultimately increase the probability of delivering a safe and effective therapeutic agent to patients.

References

"4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine" as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pyrimidine-Morpholine Scaffold as a Core Moiety in Kinase Inhibition, with a Focus on the Representative Molecule MPI-7

Abstract

The 2,4,6-substituted pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors. This guide provides a detailed technical overview of this chemical class, with a specific focus on a representative molecule, "MorphoPy-Inhibitor-7" (MPI-7), a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. While the specific query building block, "4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine," is a valuable synthetic intermediate, this document will delve into the biological activity and characterization of a more complex, downstream molecule like MPI-7 to illustrate the journey from chemical scaffold to a potential therapeutic agent. We will cover the biochemical and cellular characterization of MPI-7, its mechanism of action within the PI3K/AKT/mTOR signaling pathway, and provide detailed, field-tested protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply this important class of kinase inhibitors.

Introduction: The Pyrimidine-Morpholine Scaffold in Kinase Drug Discovery

Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This process acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The pyrimidine ring, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its nitrogen atoms can act as hydrogen bond acceptors, and its carbon atoms can be readily functionalized to create diverse chemical libraries. This allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

The specific building block, this compound, represents a common starting point for the synthesis of more complex kinase inhibitors. The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains to explore the chemical space around the kinase's active site. The morpholine group at the 2-position often serves to improve the molecule's solubility and pharmacokinetic properties.

For the remainder of this guide, we will focus on a representative molecule, MorphoPy-Inhibitor-7 (MPI-7) , a selective inhibitor of the p110α isoform of PI3K, to illustrate the in-depth characterization of a pyrimidine-morpholine based kinase inhibitor.

Biochemical and Biophysical Characterization of MPI-7

The initial characterization of a novel kinase inhibitor involves determining its potency and selectivity against the target kinase(s). This is typically achieved through a combination of biochemical and biophysical assays.

In Vitro Kinase Assay: Determining IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A common method for determining the IC50 of a kinase inhibitor is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase (e.g., recombinant human PI3Kα), the substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2), and ATP at its Km concentration.

  • Inhibitor Titration: Add MPI-7 in a series of dilutions (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: MPI-7 Kinase Selectivity Panel

Kinase TargetMPI-7 IC50 (nM)
PI3Kα (p110α) 5.2
PI3Kβ (p110β)256
PI3Kδ (p110δ)890
PI3Kγ (p110γ)1,240
mTOR> 10,000
DNA-PK8,750
ATM> 10,000
ATR> 10,000

Table 1: Representative IC50 data for MPI-7 against a panel of related kinases, demonstrating its selectivity for the p110α isoform of PI3K.

Mechanism of Action: ATP Competition

Understanding how an inhibitor interacts with its target is crucial. For kinase inhibitors, a key question is whether they are ATP-competitive. This can be determined by measuring the IC50 of the inhibitor at different ATP concentrations.

Experimental Workflow: ATP Competition Assay

cluster_0 ATP Competition Workflow A Prepare kinase reactions with fixed MPI-7 concentration B Vary ATP concentration (e.g., 0.5x, 1x, 5x, 10x Km) A->B C Run ADP-Glo™ assay for each ATP concentration B->C D Determine MPI-7 IC50 at each ATP concentration C->D E Plot IC50 vs. [ATP] D->E F Analyze the shift in IC50 E->F

Caption: Workflow for determining ATP-competitiveness.

An increase in the apparent IC50 of MPI-7 with increasing ATP concentration would indicate that it competes with ATP for binding to the kinase's active site.

Cellular Mechanism of Action and Pathway Analysis

While biochemical assays are essential, it is crucial to confirm that the inhibitor is active in a cellular context and to understand its impact on the target signaling pathway.

Target Engagement: Phospho-Protein Western Blot

A common method to assess the cellular activity of a PI3K inhibitor is to measure the phosphorylation status of downstream substrates, such as AKT.

Experimental Protocol: Western Blot for Phospho-AKT

  • Cell Culture and Treatment: Plate cancer cells known to have an active PI3K pathway (e.g., MCF7 cells) and allow them to adhere. Treat the cells with a dose-response of MPI-7 for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-AKT (Ser473) and total AKT. Follow with HRP-conjugated secondary antibodies.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

A dose-dependent decrease in the level of phospho-AKT with MPI-7 treatment would confirm its on-target activity in cells.

Signaling Pathway Context: The PI3K/AKT/mTOR Pathway

MPI-7 inhibits PI3Kα, a key node in the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, survival, and metabolism.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P-Thr308 mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P-Ser473 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Growth Cell Growth & Proliferation S6K->Growth FourEBP1->Growth MPI7 MPI-7 MPI7->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by MPI-7.

In Vivo Efficacy and Pharmacokinetics

The ultimate test of a potential drug is its efficacy and safety in a living organism.

Xenograft Mouse Models

To assess the anti-tumor activity of MPI-7, a xenograft mouse model is often used.

Experimental Protocol: Tumor Xenograft Study

  • Tumor Implantation: Implant human cancer cells (e.g., MCF7) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into groups and treat them with MPI-7 (e.g., via oral gavage) or a vehicle control daily.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like phospho-AKT).

Pharmacokinetic (PK) Studies

PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. This typically involves administering a single dose of MPI-7 to animals (e.g., mice or rats) and collecting blood samples at various time points to measure the drug concentration. Key parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability are determined.

Conclusion and Future Directions

The pyrimidine-morpholine scaffold, as exemplified by the representative molecule MPI-7, is a powerful core for the development of potent and selective kinase inhibitors. The systematic approach outlined in this guide, from initial biochemical characterization to in vivo efficacy studies, is essential for advancing such compounds through the drug discovery pipeline. Future work on this scaffold could involve modifying the substituent at the 4-position to further optimize selectivity or improve pharmacokinetic properties. Additionally, exploring combinations of MPI-7 with other targeted therapies or chemotherapies could lead to more effective treatment strategies for cancer and other diseases driven by PI3K pathway dysregulation.

Methodological & Application

Application Notes and Protocols for the Investigation of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrimidine-Morpholine Scaffolds

The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[1] When hybridized with a pyrimidine nucleus, a scaffold known for its role in kinase inhibition, the resulting molecules present significant opportunities for anticancer drug discovery.[2][3] This document provides a comprehensive guide for the preclinical evaluation of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine (hereafter referred to as CEM-2M ), a novel compound with the potential to modulate key oncogenic signaling pathways.

While direct literature on CEM-2M is emerging, its structure is analogous to compounds known to target critical cell signaling cascades frequently dysregulated in cancer, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[4][5][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[6][7] Therefore, the protocols outlined herein are designed to rigorously assess the anticancer efficacy of CEM-2M and validate its hypothesized mechanism of action as a PI3K/Akt/mTOR pathway inhibitor.

This guide is intended for researchers in oncology, cell biology, and drug development. It provides not only step-by-step experimental protocols but also the scientific rationale behind each procedure, ensuring a thorough and robust investigation.

Compound Profile: this compound (CEM-2M)

PropertyValueSource
CAS Number 901586-60-5[8][9]
Molecular Formula C₁₀H₁₄ClN₃O[8][10]
Molecular Weight 227.69 g/mol [8][10]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, EthanolN/A
Storage Store at -20°C for long-term stabilityN/A

Note: Purity of the compound should be verified (>98%) by HPLC and NMR prior to initiating biological studies.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Axis

The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that promotes cell survival and proliferation.[5] In many tumors, this pathway is constitutively active due to mutations in key components (e.g., PIK3CA) or loss of negative regulators like PTEN.[11] CEM-2M, as a pyrimidine-based kinase inhibitor, is hypothesized to interrupt this cascade, leading to the downstream effects of decreased cell proliferation and induction of apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Represses (Inhibition lifted by mTORC1) CEM2M CEM-2M (Hypothesized Target) CEM2M->PI3K Inhibits CEM2M->mTORC1 Inhibits

Figure 1: Hypothesized PI3K/Akt/mTOR Signaling Pathway and CEM-2M Targets. This diagram illustrates the canonical PI3K/Akt/mTOR cascade. CEM-2M is hypothesized to act as a dual PI3K/mTOR inhibitor, blocking downstream signals that promote cell proliferation and survival.[11]

Application I: Determination of In Vitro Cytotoxicity and IC₅₀

The initial step in evaluating any potential anticancer compound is to determine its dose-dependent effect on the viability and metabolic activity of cancer cells. The IC₅₀ (half-maximal inhibitory concentration) is a critical parameter for comparing potency across different cell lines and for selecting appropriate concentrations for subsequent mechanistic studies.

Protocol 1: Cell Viability Assessment via Tetrazolium Reduction Assay (MTT/XTT)

This protocol utilizes the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells. The XTT assay is often preferred over MTT as it produces a soluble formazan product, simplifying the protocol.

Workflow_Viability Cell Viability Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h (Adherence) start->incubate1 treat Treat with CEM-2M (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_reagent Add MTT/XTT Reagent incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 solubilize Add Solubilizer (MTT Only) incubate3->solubilize read Read Absorbance (450-570 nm) incubate3->read XTT assay skips solubilization solubilize->read analyze Calculate % Viability & Determine IC₅₀ read->analyze

Figure 2: Workflow for Determining Cell Viability and IC₅₀. This flowchart outlines the key steps for assessing the cytotoxic effects of CEM-2M using a tetrazolium-based assay.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, SW480, HCT116)[2][14]

  • Complete culture medium (e.g., RPMI-1640, DMEM) with 10% FBS

  • CEM-2M stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[12]

  • Solubilization buffer (for MTT only): e.g., 10% SDS in 0.01 M HCl[12]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'medium only' (blank) and 'cells with vehicle' (control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of CEM-2M in culture medium from the stock solution. A common concentration range to start with is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of CEM-2M. For the vehicle control, add medium containing the same final concentration of DMSO (typically ≤0.1%).

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • For XTT: Prepare the XTT working solution according to the manufacturer's instructions and add 50 µL to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Solubilization (MTT Only): Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance on a plate reader. The wavelength should be ~570 nm for MTT and ~450 nm for XTT.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate percent viability: (% Viability) = (Absorbance of Treated Well / Absorbance of Control Well) x 100.

    • Plot percent viability against the log of CEM-2M concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Application II & III: Characterizing Cell Death and Cell Cycle Arrest

A decrease in cell viability indicates cytotoxicity, but it does not define the mechanism of cell death. It is crucial to determine whether CEM-2M induces apoptosis (programmed cell death) or necrosis and whether it perturbs cell cycle progression. Flow cytometry is the gold standard for these analyses.

Protocol 2: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[15][16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[17]

Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining

PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[18] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow_FACS Apoptosis & Cell Cycle Analysis Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Seed Cells in 6-well Plate treat Treat with CEM-2M (e.g., 1x & 2x IC₅₀) start->treat harvest Harvest Cells (Including Supernatant) treat->harvest wash Wash with Cold PBS harvest->wash resuspend_apop Resuspend in 1x Binding Buffer wash->resuspend_apop fix Fix in Cold 70% Ethanol wash->fix stain_apop Stain with Annexin V-FITC & PI resuspend_apop->stain_apop analyze_apop Analyze via Flow Cytometry stain_apop->analyze_apop rnase Treat with RNase A fix->rnase stain_cc Stain with PI rnase->stain_cc analyze_cc Analyze via Flow Cytometry stain_cc->analyze_cc

Figure 3: Parallel Workflows for Apoptosis and Cell Cycle Analysis. This diagram shows the common initial steps followed by the divergent paths for preparing cells for either apoptosis or cell cycle analysis by flow cytometry.

Materials:

  • 6-well sterile culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[15]

  • Cold 70% Ethanol

  • RNase A (DNase free)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates and allow them to attach overnight. Treat with CEM-2M at selected concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the plate with PBS, trypsinize the adherent cells, and combine them with the supernatant. Centrifuge at 300 x g for 5 minutes.[17]

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.

For Apoptosis Analysis: 4. Resuspend the cell pellet in 100 µL of 1x Binding Buffer.[16] 5. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. 6. Incubate for 15 minutes at room temperature in the dark.[16] 7. Add 400 µL of 1x Binding Buffer and analyze immediately on a flow cytometer.

For Cell Cycle Analysis: 4. Resuspend the cell pellet and fix by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 30 minutes (or up to several days).[19] 5. Centrifuge the fixed cells and wash with PBS to remove the ethanol. 6. Resuspend the pellet in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.[19] 7. Add PI solution to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark before analysis by flow cytometry.[19]

Data Interpretation:

AssayQuadrant/PeakInterpretation
Apoptosis Annexin V (-) / PI (-)Live cells
Annexin V (+) / PI (-)Early apoptotic cells
Annexin V (+) / PI (+)Late apoptotic/necrotic cells
Annexin V (-) / PI (+)Necrotic cells / artifacts
Cell Cycle G0/G1 PeakCells with 2n DNA content
S PhaseCells with >2n but <4n DNA content (replicating)
G2/M PeakCells with 4n DNA content
Sub-G1 PeakApoptotic cells with fragmented DNA

Application IV: Target Pathway Validation

After observing a cytotoxic effect, it is essential to confirm that CEM-2M modulates its hypothesized molecular targets. Western blotting is a powerful technique to measure changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol allows for the semi-quantitative detection of target proteins. A decrease in the phosphorylated (active) forms of Akt and mTOR pathway components (like S6K) following CEM-2M treatment would provide strong evidence for its mechanism of action.

Workflow_WB Western Blot Workflow start Culture & Treat Cells in 6-well Plate lyse Lyse Cells with RIPA Buffer start->lyse quantify Quantify Protein (BCA Assay) lyse->quantify denature Denature Protein with Laemmli Buffer quantify->denature sds_page SDS-PAGE (Separate by Size) denature->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (5% Milk or BSA) transfer->block primary_ab Incubate with Primary Antibody (4°C O/N) block->primary_ab wash1 Wash (TBST) primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Ab wash1->secondary_ab wash2 Wash (TBST) secondary_ab->wash2 detect Add ECL Substrate & Image wash2->detect

Figure 4: General Workflow for Western Blot Analysis. This flowchart details the sequential steps from cell sample preparation to protein detection for validating the molecular targets of CEM-2M.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF membrane and transfer buffer/system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction: Treat cells as described previously. Wash cells twice with ice-cold PBS and lyse them on ice with RIPA buffer.[20] Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[20][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[21]

  • SDS-PAGE: Load 20-30 µg of protein per lane into an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[20][22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[22]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Washing: Repeat the washing step as in step 8.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.[22]

  • Analysis: Quantify band intensity using densitometry software. Normalize the intensity of target proteins to a loading control (e.g., GAPDH or β-actin). A significant decrease in the ratio of phosphorylated protein to total protein in CEM-2M treated samples compared to the control indicates pathway inhibition.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial characterization of This compound (CEM-2M) as a potential anticancer agent. By systematically assessing its impact on cell viability, apoptosis, cell cycle progression, and the molecular signaling of the PI3K/Akt/mTOR pathway, researchers can generate the critical data needed to validate its therapeutic potential and guide future preclinical and clinical development.

References

MTT assay protocol for "4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine" cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Determining the Cytotoxic Potential of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine using the MTT Colorimetric Assay

Abstract

This document provides a comprehensive, field-proven protocol for assessing the in vitro cytotoxicity of the novel compound, this compound. The methodology centers on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the experimental workflow, from initial cell culture preparation to final data analysis and interpretation. Beyond a mere recitation of steps, this document elucidates the scientific rationale behind each procedural choice, empowering the user to optimize the assay for their specific cell lines and experimental objectives.

Introduction and Scientific Principles

This compound is a synthetic heterocyclic compound with potential applications in drug discovery. As with any novel chemical entity, a thorough characterization of its biological effects is paramount. A primary step in this characterization is the assessment of its cytotoxicity, or its ability to induce cell death. The MTT assay is a cornerstone technique for such evaluations, particularly in the initial phases of drug screening.[1][4]

The principle of the MTT assay is elegantly simple yet powerful. It hinges on the enzymatic activity of mitochondrial dehydrogenases, such as succinate dehydrogenase, which are present in metabolically active, viable cells.[4][5] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT reagent, converting it into an insoluble purple formazan product.[1][5] The resulting formazan crystals are then solubilized, yielding a colored solution whose absorbance is directly proportional to the number of viable cells.[1][5] Consequently, a reduction in color intensity upon treatment with a test compound, such as this compound, indicates a decrease in cell viability.

Underlying Mechanism of the MTT Assay

The conversion of MTT to formazan is a hallmark of cellular health. This biochemical reduction primarily occurs in the mitochondria, reflecting the cell's respiratory activity and overall metabolic integrity.[5]

MTT_Principle cluster_cell Viable Cell MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT->Mitochondria Enters Cell Formazan Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolves Crystals Measurement Spectrophotometric Measurement (OD at ~570 nm) Solubilization->Measurement Quantifies Color

Caption: Principle of the MTT assay.

Materials and Reagents

Successful execution of the MTT assay is contingent upon the quality and proper preparation of all materials and reagents.

Material/Reagent Specifications & Rationale
Cell Lines Select cell lines relevant to the intended therapeutic area. Ensure they are in the exponential growth phase for optimal metabolic activity.[1]
This compound Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO). The final DMSO concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Cell Culture Medium Use the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics as required for the chosen cell line. For the MTT incubation step, serum-free medium is often recommended to prevent interference.[6]
MTT Reagent Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS).[7] This solution should be filter-sterilized and stored protected from light at 4°C for short-term use or -20°C for long-term storage.[7]
Formazan Solubilization Solution Common choices include DMSO, acidified isopropanol, or a solution of sodium dodecyl sulfate (SDS) in dilute HCl.[8] DMSO is widely used due to its efficacy in dissolving the formazan crystals.
96-well Plates Use sterile, flat-bottomed 96-well plates suitable for cell culture and absorbance measurements.
Multi-channel Pipettes Essential for accurate and consistent liquid handling across the 96-well plate.
Microplate Reader Capable of measuring absorbance at approximately 570 nm.[5] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for adherent cell lines but can be adapted for suspension cells.

Part 1: Cell Seeding and Treatment

The initial phase involves establishing a healthy cell monolayer and exposing it to the test compound.

Caption: Workflow for cell seeding and treatment.

Step-by-Step Procedure:

  • Cell Culture: Maintain the chosen cell line in a CO2 incubator at 37°C. Ensure the cells are sub-cultured regularly to maintain exponential growth.

  • Optimal Seeding Density Determination: This is a critical optimization step. Plate a range of cell densities (e.g., 1,000 to 100,000 cells/well) and perform the MTT assay on untreated cells at different time points (e.g., 24, 48, 72 hours).[6] The optimal density is one that results in a linear relationship between cell number and absorbance and ensures cells are still in the logarithmic growth phase at the end of the experiment.[9][10]

  • Cell Plating: Based on the optimization experiment, seed the cells in a 96-well plate at the determined optimal density in a final volume of 100 µL of culture medium per well.

  • Incubation: Incubate the plate for 24 hours to allow the cells to adhere and resume their normal growth cycle.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in culture medium. A common approach is to use a 2-fold or 10-fold serial dilution to cover a broad concentration range.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

    • Include appropriate controls:

      • Untreated Control (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This serves as the 100% viability reference.

      • Blank Control: Wells containing only culture medium without cells. This is used to measure background absorbance.

  • Exposure Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

Part 2: MTT Assay and Data Acquisition

This phase involves the colorimetric reaction and the final measurement of cell viability.

Step-by-Step Procedure:

  • MTT Addition: After the treatment incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.45-0.5 mg/mL).[8]

  • MTT Incubation: Incubate the plate for 2-4 hours at 37°C.[8] During this time, viable cells will convert the MTT into formazan crystals. The optimal incubation time may vary between cell lines and should be determined empirically.[6]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell monolayer.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[11][12]

    • Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5] If a reference wavelength is used, set it to 630 nm or higher.[4]

Data Analysis and Interpretation

The raw absorbance data must be processed to determine the cytotoxic effect of the compound.

  • Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance readings of all other wells.

  • Calculation of Percent Viability: Express the viability of treated cells as a percentage relative to the untreated (vehicle) control cells using the following formula:

    % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.

  • IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis, often performed with software such as GraphPad Prism.[13][14]

Troubleshooting and Best Practices

Issue Potential Cause Solution
High Background Absorbance Contamination of medium or reagents; interference from phenol red in the medium.Use sterile techniques; prepare fresh reagents; use phenol red-free medium for the MTT incubation step.[6]
Low Signal/Absorbance Insufficient cell number; short MTT incubation time; incomplete formazan solubilization.Optimize cell seeding density; increase MTT incubation time; ensure thorough mixing after adding the solubilization solution.[6]
Inconsistent Results Variation in cell seeding; inconsistent incubation times; incomplete dissolution of formazan.Use a multi-channel pipette for consistent cell seeding and reagent addition; ensure uniform incubation conditions; visually confirm complete formazan dissolution before reading the plate.[6]

Conclusion

The MTT assay is a reliable and high-throughput method for assessing the cytotoxic effects of novel compounds like this compound. By adhering to the detailed protocol and understanding the underlying principles and optimization parameters outlined in these application notes, researchers can generate accurate and reproducible data crucial for advancing drug development programs.

References

Application Notes & Protocols: A Strategic Guide to the In Vivo Evaluation of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: Charting the Course for a Novel Chemical Entity

The compound 4-(4-chloro-6-ethylpyrimidin-2-yl)morpholine represents a novel chemical entity for which, to date, public-domain data on in vivo biological activity is not available. The strategic design of its initial preclinical evaluation is therefore paramount. This guide is structured not as a rigid template, but as a logical, phased investigational roadmap. Our approach is grounded in the structural attributes of the molecule—a conjugate of a pyrimidine ring and a morpholine moiety. Pyrimidine derivatives are renowned for their diverse biological activities, including roles as kinase inhibitors in oncology, while the morpholine group is recognized as a "privileged structure" in medicinal chemistry, often conferring favorable pharmacokinetic properties.[1][2][3][4] This structural composition logically suggests primary therapeutic hypotheses in oncology and inflammation.[5][6]

This document outlines a comprehensive, tiered approach to the in vivo characterization of this compound, commencing with essential safety and pharmacokinetic profiling before proceeding to efficacy evaluation in rationally selected disease models. Each protocol is designed to be a self-validating system, providing the robust data necessary for informed decision-making in a drug development pipeline.

Tier 1: Foundational In Vivo Profiling - Safety and Pharmacokinetics

Before investigating efficacy, it is critical to understand the safety profile and the absorption, distribution, metabolism, and excretion (ADME) characteristics of the test compound. These foundational studies are non-negotiable prerequisites for designing meaningful and ethical efficacy trials.

Acute Toxicity Assessment

Causality behind Experimental Choices: The objective is to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity. This information is crucial for selecting a safe dose range for subsequent, longer-term studies. A dose-escalation design in a small number of animals is an efficient method to establish this ceiling.

Protocol: Acute Toxicity Study in Mice

  • Animal Model: Healthy, 8-week-old BALB/c mice (n=3 per dose group, mixed sex).

  • Housing: Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Dosing Regimen: Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Monitoring and Endpoints:

    • Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.

    • Measure body weight at baseline and at each observation point.

    • At the end of the observation period (or if humane endpoints are reached), euthanize animals and perform a gross necropsy to examine major organs for any visible abnormalities.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant morbidity or greater than 10% body weight loss.

Pharmacokinetic (PK) Profiling

Causality behind Experimental Choices: A PK study reveals the compound's bioavailability, clearance rate, and exposure levels (Cmax, AUC) in the bloodstream over time. This is essential for correlating dose with exposure and for designing effective dosing schedules in efficacy models. Using both intravenous (IV) and oral (PO) routes allows for the calculation of absolute bioavailability.

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: 8-week-old male C57BL/6 mice (n=3 per time point per route).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples (e.g., via saphenous vein) at predefined time points.

    • IV route: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO route: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area under the concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the time required for the drug concentration to decrease by half.
CL ClearanceMeasures the rate at which the drug is eliminated from the body.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F (%) Bioavailability (PO/IV)The fraction of the oral dose that reaches systemic circulation.

Tier 2: Efficacy Evaluation in Disease-Relevant Models

Based on the structural alerts from the pyrimidine and morpholine scaffolds, initial efficacy testing should focus on oncology and inflammation.[7][8]

Hypothesis: Anticancer Activity

The pyrimidine core is a common feature in many kinase inhibitors, a cornerstone of modern cancer therapy.[9][10][11] Therefore, a logical first step is to screen for anti-proliferative activity in a cancer model. The choice of a xenograft model allows for the evaluation of the compound's effect on human tumor growth in an in vivo setting.

Workflow for Anticancer Efficacy Study

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Implant Human Cancer Cells (e.g., A549 lung carcinoma) subcutaneously in immunocompromised mice B Allow tumors to grow to a palpable size (e.g., 100-150 mm³) A->B C Randomize mice into treatment groups (Vehicle, Test Compound, Positive Control) B->C D Administer daily treatment (PO or IP) based on PK data C->D E Monitor tumor volume and body weight 2-3 times weekly D->E F Euthanize mice when tumors reach endpoint or at study conclusion E->F G Excise tumors, weigh, and process for analysis (Histology, Biomarkers) F->G

Caption: Workflow for a xenograft tumor model efficacy study.

Protocol: Human Tumor Xenograft Study

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude), 6-8 weeks old.

  • Cell Line: A well-characterized human cancer cell line (e.g., A549 for non-small cell lung cancer, or MCF-7 for breast cancer).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Group Formation: Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control.

    • Group 2: this compound (Dose 1, e.g., MTD).

    • Group 3: this compound (Dose 2, e.g., MTD/2).

    • Group 4: Positive control (a standard-of-care agent for the chosen cell line).

  • Treatment: Administer treatment daily for 21-28 days. The route and frequency should be informed by the PK study.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI). Tumor volume should be measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

    • Secondary: Body weight changes (as a measure of toxicity), final tumor weight at necropsy.

  • Statistical Analysis: Compare tumor growth between treated and vehicle groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Hypothesis: Anti-inflammatory Activity

Pyrimidine-morpholine hybrids have been investigated as anti-inflammatory agents, potentially through the inhibition of pathways like COX-2 or iNOS.[6][12] An acute, localized inflammation model is an excellent tool for initial screening.

Protocol: Carrageenan-Induced Paw Edema Model

  • Animal Model: Male Wistar rats or Swiss albino mice (180-200g).

  • Group Formation: Randomize animals into treatment groups (n=6-8 per group):

    • Group 1: Vehicle control.

    • Group 2: this compound (e.g., 25 mg/kg, PO).

    • Group 3: this compound (e.g., 50 mg/kg, PO).

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, PO).

  • Procedure:

    • Administer the test compound or vehicle orally 60 minutes before the inflammatory insult.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Efficacy Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

  • Statistical Analysis: Use one-way ANOVA followed by Dunnett's test to compare treated groups against the control group.

Tier 3: Preliminary Mechanistic & Advanced Toxicology Studies

Should the Tier 2 studies yield promising results, the subsequent phase of development will require a deeper understanding of the compound's mechanism of action and a more thorough safety assessment.

Logical Progression of In Vivo Studies

G A Tier 1: Acute Toxicity & PK B Positive Signal? A->B C Tier 2: Efficacy Screening (e.g., Xenograft, Inflammation) B->C Yes H STOP Development B->H No (Poor PK/Safety) D Significant Efficacy? C->D E Tier 3: - Dose-Range Finding (7-day) - Target Engagement Studies D->E Yes D->H No F Define Tolerated Dose & Confirm Mechanism? E->F G Definitive GLP Toxicology (28-day Repeat Dose) F->G Yes F->H No (Poor Window)

Caption: Tiered decision-making workflow for preclinical in vivo development.

Dose-Range Finding (7-Day Repeat Dose) Toxicity Study

Causality behind Experimental Choices: This study is designed to evaluate the cumulative effects of the compound and to identify target organs of toxicity. It provides essential data for selecting dose levels for longer-term, regulatory (GLP) toxicology studies.

Protocol Outline:

  • Animal Model: One rodent species (e.g., Sprague-Dawley rats), both sexes.

  • Dosing: Administer the compound daily for 7 days at three different dose levels (low, medium, high), informed by the acute toxicity study.

  • Endpoints:

    • Daily clinical observations and weekly body weight measurements.

    • At termination, collect blood for hematology and clinical chemistry analysis.

    • Perform a full gross necropsy and collect major organs for histopathological examination.

Target Engagement & Pharmacodynamic (PD) Studies

Causality behind Experimental Choices: If the compound shows efficacy, it is crucial to demonstrate that it is hitting its intended biological target in the tumor or inflamed tissue. This links the pharmacokinetic profile (drug exposure) to the pharmacodynamic effect (target modulation).

Protocol Outline (Example for an Anticancer Kinase Inhibitor):

  • Model: Use the same xenograft model in which efficacy was observed.

  • Procedure:

    • Treat tumor-bearing mice with a single, effective dose of the compound.

    • Collect tumor tissue and plasma at various time points post-dose (e.g., 2, 8, 24 hours).

    • Analyze plasma for drug concentration (PK).

    • Analyze tumor lysates for the level of phosphorylation of the target kinase and its downstream substrates (PD) via Western Blot or ELISA.

  • Objective: Establish a PK/PD relationship, demonstrating that target inhibition occurs at concentrations of the drug achieved in the tumor tissue and correlates with the anti-tumor response.

Conclusion and Forward Path

This document provides a strategic and scientifically-grounded framework for the initial in vivo evaluation of this compound. By progressing through these logical tiers—from foundational safety and PK to hypothesis-driven efficacy testing and preliminary toxicology—researchers can build a comprehensive data package. This systematic approach ensures that resources are used efficiently and that critical decisions about the compound's future development are based on robust, interpretable, and self-validating in vivo data.

References

Application Notes and Protocols for Preclinical Research: 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

<

For research use only. Not for use in diagnostic procedures.

Introduction

4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine is a heterocyclic organic compound featuring a pyrimidine core. This chemical scaffold is of significant interest in medicinal chemistry as it is a common feature in a variety of biologically active molecules, particularly as a "hinge-binding" motif that mimics the adenine ring of ATP. While this specific compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules, such as kinase inhibitors, its pyrimidine core suggests a potential for biological activity.[1][2]

These application notes provide a comprehensive guide for researchers on the properties of this compound and establish a foundational framework for its potential evaluation in animal models. Given the absence of direct preclinical data for this intermediate, this document outlines the essential preliminary steps, including formulation, toxicity assessment, and dose-range finding, that are critical for the preclinical assessment of any novel chemical entity derived from this scaffold.

Compound Profile

A thorough understanding of the physicochemical properties is the first step in designing any preclinical study.

PropertyValueSource
IUPAC Name This compoundCymitQuimica[3]
Synonyms 4-(4-Chloro-6-ethyl-2-pyrimidinyl)morpholineCymitQuimica[3]
CAS Number 901586-60-5CymitQuimica[3]
Molecular Formula C₁₀H₁₄ClN₃OCymitQuimica[3]
Molecular Weight 227.69 g/mol CymitQuimica[3]
Purity >95% (typical)Fluorochem[4]

Role in Kinase Inhibitor Synthesis

The primary utility of this compound is as a scaffold in the development of kinase inhibitors.[2] The chlorine atom at the 4-position of the pyrimidine ring is a key reactive site for nucleophilic aromatic substitution (SNAr). This allows for the strategic addition of various amine-containing moieties to build a library of compounds for screening. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For example, this scaffold is instrumental in developing inhibitors for targets like Aurora kinases, which are regulators of mitosis and are often overexpressed in cancers.

The general synthetic approach is visualized below:

G A This compound C Reaction Vessel (e.g., Suzuki-Miyaura Coupling or SₙAr) A->C Scaffold B Amine-containing Moiety (R-NH2) B->C Side Chain D Novel Kinase Inhibitor Candidate C->D Synthesis G cluster_0 Preclinical Workflow Formulation Formulation & Vehicle Selection Toxicity Acute Toxicity / MTD Study Formulation->Toxicity Step 1 Efficacy Efficacy Model (e.g., Xenograft) Toxicity->Efficacy Step 2 (Dose Selection) PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Efficacy->PKPD Step 3 (In parallel or sequential) Analysis Data Analysis & Reporting Efficacy->Analysis PKPD->Analysis

References

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and related fields.

Introduction: The Rationale for Targeting Kinases with Novel Pyrimidine-Morpholine Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, survival, and metabolism.[1] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrimidine ring is a well-established scaffold in kinase inhibitor design, often serving as a hinge-binder that mimics the adenine moiety of ATP. Similarly, the morpholine group is a privileged pharmacophore in medicinal chemistry, frequently enhancing potency and modulating pharmacokinetic properties of drug candidates.[2] The presence of a morpholine ring is a common feature in inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, where the morpholine oxygen often forms a critical hydrogen bond in the kinase's active site.[2][3]

This application note describes a comprehensive high-throughput screening (HTS) workflow for the identification and characterization of novel kinase inhibitors, using the compound 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine (CAS 901586-60-5) as a representative test article.[4] Given its structural features, this compound is hypothesized to be an inhibitor of a key kinase within the PI3K/Akt/mTOR pathway. For the purpose of this guide, we will focus on its potential inhibitory activity against the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth and proliferation.

We will detail a robust and miniaturized biochemical assay suitable for HTS, specifically a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay. This will be followed by a systematic approach to data analysis, hit validation, and characterization.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that integrates signals from growth factors and nutrients to control cell growth, proliferation, and survival.[1] Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] This recruits and activates the kinase Akt, which in turn phosphorylates a multitude of downstream targets, including the TSC1/TSC2 complex. Phosphorylation of this complex relieves its inhibitory effect on mTORC1, a key complex containing the mTOR kinase.[5] Activated mTORC1 then phosphorylates downstream effectors such as 4E-BP1 and p70S6K to promote protein synthesis and cell growth.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor (RTK) PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP3 PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates 4EBP1_p70S6K 4E-BP1 / p70S6K mTORC1->4EBP1_p70S6K Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth 4EBP1_p70S6K->Protein_Synthesis Test_Compound This compound Test_Compound->mTORC1 Inhibits (Hypothesized)

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.

High-Throughput Screening Workflow

A successful HTS campaign requires a systematic and rigorous workflow, from initial assay development to hit confirmation and characterization.

HTS_Workflow Assay_Development Assay Development & Optimization (TR-FRET mTOR Kinase Assay) Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Identification Hit Identification & Triage Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Cellular Assays) Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies

Figure 2: High-Throughput Screening (HTS) workflow.

Detailed Protocols

Protocol 1: TR-FRET Based mTOR Kinase Assay for Primary HTS

This protocol is adapted from the LanthaScreen™ TR-FRET Kinase Assay principles.[6][7] The assay measures the phosphorylation of a GFP-labeled substrate by mTOR. A terbium-labeled anti-phospho-substrate antibody is used as the FRET donor, and the GFP-substrate serves as the acceptor. Kinase activity leads to an increase in the TR-FRET signal.

Materials and Reagents:

  • mTOR Kinase: Recombinant human mTOR (e.g., from Thermo Fisher Scientific).

  • Kinase Substrate: GFP-4E-BP1 (or other suitable mTOR substrate).

  • Antibody: Terbium-labeled anti-phospho-4E-BP1 (Thr37/46) antibody.

  • ATP: Adenosine 5'-triphosphate.

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Stop/Detection Buffer: Assay buffer containing EDTA and the terbium-labeled antibody.

  • Plates: Low-volume 384-well black plates.

  • Plate Reader: TR-FRET capable plate reader.

Assay Optimization:

Before initiating the primary screen, it is crucial to optimize the assay parameters to ensure a robust and sensitive assay window. This includes determining the optimal concentrations of mTOR kinase and ATP. The Z'-factor, a statistical measure of assay quality, should be calculated to validate the assay for HTS.[8][9][10] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[9]

Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| )

Where:

  • SD = Standard Deviation

  • Positive Control = No inhibitor (e.g., DMSO only)

  • Negative Control = No enzyme or a known potent inhibitor

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the test compound in 100% DMSO.

    • Using an acoustic dispenser, transfer a small volume (e.g., 40 nL) of the compound solutions to the 384-well assay plates.

    • Include positive (DMSO only) and negative (no enzyme or potent inhibitor) controls on each plate.

  • Kinase Reaction:

    • Prepare a 2X mTOR kinase solution in assay buffer at the pre-determined optimal concentration.

    • Add 5 µL of the 2X kinase solution to each well containing the test compound.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare a 2X substrate/ATP solution in assay buffer containing the GFP-substrate and ATP at their optimal concentrations.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X stop/detection buffer containing EDTA (to stop the kinase reaction) and the terbium-labeled antibody at their optimal concentrations.

    • Add 10 µL of the 2X stop/detection buffer to each well. The final volume is 20 µL.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plates on a TR-FRET capable plate reader, with excitation at ~340 nm and measuring emission at ~495 nm (terbium donor) and ~520 nm (GFP acceptor).

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

Protocol 2: Dose-Response Confirmation and IC₅₀ Determination

Hits identified from the primary screen are subjected to dose-response analysis to confirm their activity and determine their potency (IC₅₀).

Procedure:

  • Prepare a 10-point, 3-fold serial dilution of the hit compounds in 100% DMSO.

  • Follow the same procedure as in Protocol 1 to plate the compounds and perform the TR-FRET kinase assay.

  • Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[4]

Data Analysis and Interpretation

Primary Screen Data:

The primary screen is performed at a single, high concentration of the test compounds (e.g., 10 µM). The activity of each compound is typically expressed as a percentage of inhibition or a Z-score.

ParameterDescription
Raw Data TR-FRET ratio for each well.
Percent Inhibition Calculated relative to the positive (0% inhibition) and negative (100% inhibition) controls.
Z-Score A measure of how many standard deviations a compound's activity is from the mean of the sample population.
Hit Threshold Typically defined as a percent inhibition > 50% or a Z-score > 3.

Dose-Response Data:

The dose-response experiments yield IC₅₀ values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%.

Compound IDPutative TargetAssay FormatIC₅₀ (nM) [Illustrative]
Cmpd-001mTORTR-FRET75
Cmpd-002mTORTR-FRET1500
Cmpd-003mTORTR-FRET>10000
This compound mTOR TR-FRET 120
Control Inhibitor (e.g., Rapamycin analog)mTORTR-FRET10

Hit Validation and Secondary Assays

Confirmed hits from the biochemical dose-response assays should be further validated through a cascade of secondary assays to eliminate false positives and characterize their mechanism of action.

  • Orthogonal Assays: Employ a different detection technology (e.g., fluorescence polarization) to confirm the inhibitory activity and rule out assay-specific artifacts.

  • Cellular Assays: Assess the compound's activity in a cellular context. For mTOR inhibitors, this could involve measuring the phosphorylation of downstream targets like Akt or 4E-BP1 in a relevant cancer cell line using techniques like in-cell Westerns or cellular TR-FRET assays.[11][12]

  • Selectivity Profiling: Screen the hit compounds against a panel of other kinases to determine their selectivity profile.

  • ADME/Tox Profiling: In later stages, assess the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising compounds.

Conclusion

The workflow described in this application note provides a robust and efficient strategy for the high-throughput screening and identification of novel kinase inhibitors, using "this compound" as a representative example targeting the mTOR kinase. The combination of a highly sensitive TR-FRET biochemical assay with a systematic hit validation cascade enables the confident identification and characterization of promising lead compounds for further drug development. This approach, grounded in established HTS principles and tailored to the specific target class, serves as a valuable guide for researchers in the field of kinase-targeted drug discovery.

References

The Versatile Scaffold of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Pyrimidine Core

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold for the development of novel therapeutic agents. Its presence in the fundamental building blocks of life, DNA and RNA, has made it a focal point for chemists and biologists alike.[1] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This versatility stems from the pyrimidine ring's ability to engage in various biological interactions, often serving as a key pharmacophore that can be readily modified to optimize potency and selectivity for a specific target. When coupled with a morpholine moiety—a privileged structure known to enhance pharmacokinetic properties—the resulting scaffold, exemplified by 4-(4-chloro-6-ethylpyrimidin-2-yl)morpholine, presents a fertile ground for drug discovery.[5][6]

This guide provides an in-depth exploration of the medicinal chemistry applications of the this compound scaffold. We will delve into its synthetic accessibility, its potential as a core for generating diverse chemical libraries, and detailed protocols for evaluating the biological activity of its derivatives, with a particular focus on their potential as protein kinase inhibitors.

Chemical Profile of the Core Scaffold

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₄ClN₃O
Molecular Weight 227.69 g/mol
CAS Number 901586-60-5
Appearance White to off-white solid
Solubility Soluble in most organic solvents

Synthetic Strategy: Building a Library of Analogs

The this compound scaffold is an excellent starting point for the synthesis of a diverse library of compounds. The chlorine atom at the C4 position is particularly amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. A general and efficient method for synthesizing 4,6-disubstituted 2-(4-morpholinyl)pyrimidines involves palladium-catalyzed cross-coupling reactions.[7]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 4-aryl-6-ethyl-2-morpholinopyrimidines from this compound.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the palladium catalyst (0.05-0.1 equivalents) under the inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-6-ethyl-2-morpholinopyrimidine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial to maintain catalytic activity.

  • Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the catalytic cycle.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.

  • Palladium Catalyst: Different palladium catalysts exhibit varying reactivity and stability. The choice of catalyst and ligand can be optimized for specific substrates.

Synthesis_Workflow Start This compound Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction Catalyst Pd Catalyst & Base Catalyst->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 4-Aryl-6-ethyl-2-morpholinopyrimidine Derivative Purification->Product

Caption: General workflow for the synthesis of 4-aryl-6-ethyl-2-morpholinopyrimidine derivatives.

Medicinal Chemistry Applications: Targeting Protein Kinases

The 2-morpholinopyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][8][9] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10][11] The pyrimidine core can mimic the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases, while the substituents at the C4 and C6 positions can be tailored to achieve selectivity and potency for a specific kinase.[9]

Hypothetical Signaling Pathway and Inhibition

Many signaling pathways, such as the PI3K/Akt/mTOR pathway, are crucial for cell growth and proliferation and are often overactive in cancer.[10] Derivatives of the this compound scaffold could be designed to inhibit key kinases within such pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Aryl-6-ethyl-2- morpholinopyrimidine Derivative Inhibitor->PI3K Inhibition

References

Application Notes and Protocols for 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Discovery Professionals

Document ID: AN-CEM-202601

Abstract

This technical guide provides a comprehensive framework for the investigation of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine (CAS: 901586-60-5) in a drug discovery context. Lacking extensive specific literature, this document establishes a hypothesis-driven approach to its characterization, grounded in the well-documented roles of its core pharmacophores: the pyrimidine scaffold and the morpholine moiety. We postulate that this compound is designed as a kinase inhibitor, likely targeting the PI3K/AKT/mTOR signaling pathway. This guide offers detailed protocols for in vitro and cell-based characterization, enabling researchers to systematically evaluate its potency, mechanism of action, and therapeutic potential.

Scientific Rationale and Compound Analysis

1.1. Deconstruction of a Privileged Scaffold

The structure of this compound is a deliberate convergence of two powerful pharmacophores widely employed in medicinal chemistry.

  • The Pyrimidine Core: The pyrimidine ring is a foundational hinge-binding motif found in numerous FDA-approved kinase inhibitors.[1][2] Its nitrogen atoms can form critical hydrogen bonds with the backbone of the kinase hinge region, providing a stable anchor for the inhibitor.[1] The 4-chloro and 6-ethyl substitutions offer vectors for synthetic modification and can influence selectivity and potency.

  • The Morpholine Moiety: Morpholine is considered a "privileged pharmacophore."[3] Its inclusion in drug candidates is a strategic choice to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[3][4] Critically, in the context of kinase inhibition, the morpholine ring can form additional interactions with the solvent-exposed regions of the ATP-binding pocket and has been specifically implicated in compounds targeting the PI3K kinase family.[5][6]

1.2. Hypothesized Target: The PI3K/AKT/mTOR Signaling Nexus

The combination of a pyrimidine core and a morpholine group strongly suggests that this compound was designed to target the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a master regulator of essential cellular functions, including growth, proliferation, metabolism, and survival.[7] Its aberrant activation is a frequent driver in many human cancers, making it a high-value therapeutic target.[8][9]

The PI3K/AKT/mTOR pathway integrates signals from growth factors and nutrients. Upon activation, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of the kinase AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[10][11] Inhibition of key kinases within this cascade, such as PI3K or mTOR, is a validated strategy for cancer therapy.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Protein Synthesis S6K->Proliferation Promotes Inhibitor 4-(4-Chloro-6-ethylpyrimidin -2-yl)morpholine Inhibitor->PI3K Inhibits (Hypothesized)

Figure 1: Hypothesized mechanism targeting the PI3K/AKT/mTOR pathway.

Experimental Characterization Workflow

A systematic, multi-tiered approach is essential to validate the compound's hypothesized target and evaluate its therapeutic potential. The workflow progresses from direct biochemical assays to more complex cell-based mechanistic studies.

Workflow start Compound Acquired: 4-(4-Chloro-6-ethylpyrimidin -2-yl)morpholine protocol1 Protocol 1: In Vitro Kinase Inhibition Assay start->protocol1 data1 Determine IC50 values against PI3K isoforms and mTOR protocol1->data1 protocol2 Protocol 2: Cellular Proliferation Assay data1->protocol2 If potent (IC50 < 1µM) data2 Determine GI50 values in cancer cell lines protocol2->data2 protocol3 Protocol 3: Cellular Target Engagement (Western Blot) data2->protocol3 If active (GI50 < 10µM) data3 Confirm inhibition of p-AKT and p-S6 protocol3->data3 conclusion Data Synthesis: Establish Structure-Activity Relationship (SAR) data3->conclusion

Figure 2: Logical workflow for compound characterization.

Detailed Application Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory potency (IC50) of the compound against key kinases of the PI3K/AKT/mTOR pathway.

Causality: This is the foundational experiment to confirm the compound's activity on its hypothesized molecular targets. By measuring the concentration required to inhibit 50% of the kinase activity, we can quantify its potency and begin to assess its selectivity across different kinase isoforms.

Methodology (Luminescence-Based Kinase Assay, e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 2X kinase/substrate solution in kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT). Use recombinant human PI3K isoforms (α, β, γ, δ) or mTOR kinase.

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each specific kinase.

  • Compound Titration:

    • Perform a serial dilution of the 10 mM stock solution in DMSO to create a concentration gradient (e.g., from 1 mM to 10 nM).

    • Dilute these DMSO stocks into the assay buffer to create 4X final concentrations. This minimizes the final DMSO concentration in the assay to ≤1%.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X test compound dilution or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 10 µL of the 2X kinase/substrate solution to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate the plate for 60 minutes at 30°C.[12]

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation:

Kinase TargetIC50 (nM)
PI3Kα
PI3Kβ
PI3Kγ
PI3Kδ
mTOR
Protocol 2: Cellular Proliferation Assay

Objective: To evaluate the compound's effect on the proliferation of cancer cells, particularly those with a known dependence on the PI3K pathway.

Causality: This assay transitions from a pure biochemical system to a more physiologically relevant cellular environment. It determines if the compound's enzymatic inhibition translates into a functional anti-proliferative effect, providing a GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Methodology (MTT or CellTiter-Glo® Assay)

  • Cell Culture:

    • Use cancer cell lines with known PI3K pathway status (e.g., MCF-7, HCT-116, which have shown sensitivity to morpholine-containing PI3K inhibitors).[5]

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment (MTT Method):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals by adding 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Determine the GI50 value by plotting viability against compound concentration and fitting to a dose-response curve.

Data Presentation:

Cell LinePI3K Pathway StatusGI50 (µM)
MCF-7PIK3CA Mutant
HCT-116PIK3CA Mutant
PTEN-null Cell LinePTEN Loss
Protocol 3: Cellular Target Engagement & Pathway Modulation Assay

Objective: To provide definitive evidence that the compound inhibits the PI3K/AKT/mTOR signaling pathway within intact cells.

Causality: This mechanistic assay is crucial for validating the compound's mode of action. Observing a dose-dependent reduction in the phosphorylation of downstream pathway components like AKT and S6 confirms that the anti-proliferative effects seen in Protocol 2 are a direct result of targeting the intended pathway.[13]

Methodology (Western Blotting)

  • Cell Treatment and Lysis:

    • Seed cells (e.g., MCF-7) in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL insulin or EGF) for 30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-S6 Ribosomal Protein

      • Total S6

      • A loading control (e.g., β-Actin or GAPDH)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels for each target. A clear, dose-dependent decrease in the p-AKT/Total AKT and p-S6/Total S6 ratios confirms target engagement.

Synthetic Outline

The synthesis of this compound can be plausibly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a common and efficient method for constructing substituted pyrimidines.[2]

Figure 3: Plausible synthetic route via SNAr reaction.

Procedure Outline:

  • Dissolve 2,4-dichloro-6-ethylpyrimidine in a suitable solvent such as ethanol or butanol.

  • Add a base, such as N,N-Diisopropylethylamine (DIPEA), to act as a proton scavenger.

  • Add one equivalent of morpholine dropwise to the solution.

  • Heat the reaction mixture (e.g., 80°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the desired compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine (CAS 901586-60-5). This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work. We will address the most common challenges, with a primary focus on improving yield by controlling the crucial regioselectivity of the nucleophilic aromatic substitution (SNAr) step.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most pressing issues encountered during the synthesis.

Question 1: My reaction is producing a low yield of the desired product, and I've isolated a significant byproduct with the same mass. What is happening?

This is the most common challenge in this synthesis and it stems from a lack of regioselectivity. The reaction of 2,4-dichloro-6-ethylpyrimidine with morpholine can produce two isomeric products: the desired C2-substituted product and the undesired C4-substituted isomer.

  • The Chemistry of the Problem: Nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines generally favors substitution at the C4 position.[1][2] The electron-deficient nature of the pyrimidine ring facilitates these reactions, but the C4 and C6 positions are often more activated than the C2 position.[1][3] Therefore, without careful control of reaction conditions, the major product of your reaction is likely to be the thermodynamically favored C4 isomer, 4-(2-Chloro-6-ethylpyrimidin-4-yl)morpholine.

  • Identification: The two isomers can be distinguished using 1H NMR spectroscopy by observing the chemical shift of the lone proton on the pyrimidine ring. The electronic environment for this proton is different in each isomer, leading to distinct signals. LC-MS analysis will show two peaks with identical mass-to-charge ratios.

Regioselectivity_in_SNAr Reactants 2,4-Dichloro-6-ethylpyrimidine + Morpholine Conditions Reaction Conditions (Temp, Solvent, Base) Reactants->Conditions C2_Product Desired Product (C2-Substitution) This compound C4_Product Undesired Isomer (C4-Substitution) 4-(2-Chloro-6-ethylpyrimidin-4-yl)morpholine Conditions->C2_Product Kinetic Control (Low Temp) Conditions->C4_Product Thermodynamic Control (High Temp)

Figure 1: Competing reaction pathways in the synthesis.

Question 2: How can I improve the reaction's selectivity to favor the desired C2-substituted isomer?

Controlling the regioselectivity is paramount for improving the yield. This is achieved by manipulating the reaction conditions to favor the kinetically controlled product (C2 substitution) over the thermodynamically controlled one (C4 substitution).

  • 1. Temperature Control (Most Critical Factor):

    • Insight: Lowering the reaction temperature is the most effective strategy. A precedent involving the reaction of 2,4,6-trichloropyrimidine with morpholine demonstrates that conducting the reaction at 0°C to room temperature significantly favors substitution at the C2 position.[4]

    • Recommendation: Start your reaction at 0°C (ice bath) and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC or LC-MS. Avoid heating the reaction mixture, as this will almost certainly increase the proportion of the undesired C4 isomer.

  • 2. Solvent Choice:

    • Insight: The solvent can influence the reaction rate and selectivity. Aprotic solvents are generally preferred.

    • Recommendation: Acetone has been shown to be effective in a similar synthesis.[4] Other polar aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are also excellent candidates. Dichloromethane (DCM) or dioxane can also be used. It is advisable to perform small-scale solvent screening to find the optimal choice for your specific setup.

  • 3. Stoichiometry and Base:

    • Insight: The reaction produces one equivalent of HCl, which must be neutralized. Morpholine can act as both the nucleophile and the base. Using a slight excess of morpholine (e.g., 1.05 to 1.2 equivalents) can help drive the reaction to completion.

    • Recommendation: For more precise control, use exactly one equivalent of morpholine and one equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). This prevents the potential for double substitution, especially if the reaction temperature increases.

Question 3: My reaction is very slow or does not go to completion. What are the potential causes?

Low conversion can be attributed to several factors beyond regioselectivity.[5][6]

  • Purity of Starting Materials:

    • 2,4-dichloro-6-ethylpyrimidine: This starting material can degrade over time, especially if exposed to moisture. Ensure it is pure and handled under anhydrous conditions. If its purity is questionable, consider purifying it by distillation or recrystallization.

    • Morpholine: Morpholine is hygroscopic and can absorb water from the atmosphere, which can interfere with the reaction.[7] Use a freshly opened bottle or distill it before use.

  • Reaction Monitoring:

    • Insight: A common pitfall is not allowing sufficient time for the reaction to complete at lower temperatures.

    • Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[5] A typical TLC system would be ethyl acetate/hexane. The starting dichloropyrimidine is less polar than the monosubstituted products. This allows you to track the consumption of starting material and the appearance of the two product isomers, helping you determine the optimal reaction time.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving yield issues.

Troubleshooting_Workflow Start Low Yield of Target Compound CheckIsomers Analyze Crude Product by LC-MS and/or NMR Start->CheckIsomers HighC4 High % of C4 Isomer? CheckIsomers->HighC4 LowConversion Low Overall Conversion? CheckIsomers->LowConversion HighC4->LowConversion No OptimizeTemp Decrease Reaction Temperature (Start at 0°C) HighC4->OptimizeTemp Yes CheckPurity Verify Purity of Starting Materials (Dichloropyrimidine, Morpholine) LowConversion->CheckPurity Yes ScreenSolvent Screen Solvents (Acetone, ACN, THF) OptimizeTemp->ScreenSolvent Success Improved Yield ScreenSolvent->Success MonitorReaction Increase Reaction Time & Monitor by TLC/LC-MS CheckPurity->MonitorReaction MonitorReaction->Success

Figure 2: A step-by-step workflow for troubleshooting.

Experimental Protocols

These protocols provide a validated starting point for your synthesis.

Protocol 1: Synthesis of 2,4-dichloro-6-ethylpyrimidine (Precursor)

The precursor is typically synthesized by chlorination of 6-ethyl-2,4-dihydroxypyrimidine (also known as 6-ethyluracil).

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl fumes).

  • Reaction: To the flask, add 6-ethyl-2,4-dihydroxypyrimidine (1 equivalent). Carefully add phosphorus oxychloride (POCl3) (3-5 equivalents).

  • Heating: Heat the mixture to reflux (approx. 105-110°C) for 3-5 hours. The reaction should become a clear solution.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and vigorous reaction.

  • Extraction: Once the ice has melted, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,4-dichloro-6-ethylpyrimidine as an oil or low-melting solid.

Protocol 2: Optimized Synthesis of this compound

This protocol is optimized for high C2-selectivity.

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-6-ethylpyrimidine (1 equivalent) and a suitable anhydrous solvent (e.g., acetone, 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Nucleophile: In a separate flask, dissolve morpholine (1.05 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled pyrimidine solution over 15-20 minutes with stirring.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-8 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to obtain the crude product.

Protocol 3: Purification by Flash Column Chromatography
  • Preparation: Prepare a silica gel column using a gradient solvent system of ethyl acetate in hexane.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Begin elution with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The less polar, undesired C4 isomer will elute first, followed by the more polar, desired C2 product.

  • Collection: Collect the fractions corresponding to the desired product (as identified by TLC) and combine them.

  • Final Step: Evaporate the solvent under reduced pressure to yield the pure this compound.

Summary of Key Optimization Parameters

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Temperature Room Temp or Reflux0°C to Room TemperatureFavors kinetic C2-substitution over thermodynamic C4-substitution.[4]
Solvent Ethanol, DMFAcetone, Acetonitrile, THFAprotic solvents can improve reaction rates and selectivity.
Base Excess Morpholine1.05 eq. Morpholine or 1 eq. DIPEAProvides better control over stoichiometry and prevents side reactions.
Monitoring Timed ReactionTLC / LC-MS MonitoringEnsures reaction goes to completion without forming degradation byproducts.[5]

References

Technical Support Center: Purification of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the purification of this key chemical intermediate. Our focus is on delivering practical, field-tested insights grounded in solid scientific principles to ensure you can achieve the desired purity and yield in your experiments.

Overview of Purification Strategies

This compound, with a molecular formula of C₁₀H₁₄ClN₃O and a molecular weight of approximately 227.69 g/mol , is a disubstituted pyrimidine.[1][2] The purification of such compounds typically relies on exploiting differences in polarity and solubility between the target molecule and any present impurities. The two most common and effective techniques for this purpose are recrystallization and silica gel column chromatography . The choice between these methods will depend on the nature and quantity of the impurities, as well as the scale of your purification.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of this compound.

Q1: What are the most likely impurities I will encounter?

A1: Impurities can stem from unreacted starting materials, reagents, or side-products from the synthesis. A common synthetic route to this compound likely involves the reaction of 2,4-dichloro-6-ethylpyrimidine with morpholine. Potential impurities include:

  • Unreacted 2,4-dichloro-6-ethylpyrimidine: This starting material is less polar than the desired product.

  • Regioisomers: Depending on the reaction conditions, a small amount of the isomeric product, 2-(4-Chloro-6-ethylpyrimidin-4-yl)morpholine, could be formed. The polarity of this isomer is expected to be very similar to the target compound, making it a challenging impurity to remove.[3]

  • Bis-substituted product: Reaction of both chlorine atoms with morpholine would result in a more polar by-product.

  • Hydrolysis products: Reaction of the chloro-substituent with any water present can lead to the corresponding pyrimidinone, which is significantly more polar.

Q2: How do I choose the best purification technique?

A2: The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale.

  • Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from your target compound. It is often a more scalable and cost-effective method for large quantities of material.

  • Column chromatography is the preferred method for separating complex mixtures of impurities or when dealing with impurities that have similar solubility to the product, such as regioisomers. It offers higher resolution but is generally more time-consuming and uses larger volumes of solvent.[4]

Q3: What solvents are best for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For morpholinopyrimidine derivatives, common choices include alcohols (ethanol, isopropanol) or a two-solvent system.[5][6] A good starting point for a two-solvent system would be a polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and a non-polar anti-solvent in which it is insoluble (e.g., hexanes or heptane).[7]

Q4: How can I effectively monitor the progress of my column chromatography?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography.[8] Before running the column, it is crucial to identify a solvent system that provides good separation of your target compound from impurities. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product. Common TLC eluent systems for substituted pyrimidines include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[8]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Problem Potential Cause Solution
Recrystallization: Oiling Out The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly.- Add a small amount of a miscible anti-solvent to the hot solution to decrease solubility.- Allow the solution to cool more slowly. Insulate the flask to prolong the cooling period.- Try a different solvent system.
Recrystallization: No Crystals Form The solution is not supersaturated, or the compound is too soluble in the chosen solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent.- Add a suitable anti-solvent dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Column Chromatography: Poor Separation The chosen eluent system is not optimal, or the column was not packed correctly.- Optimize the eluent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) may be necessary.[9]- Ensure the column is packed uniformly without any air bubbles or cracks.- Consider using a different stationary phase if baseline separation cannot be achieved on silica gel.
Column Chromatography: Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low, respectively.- Adjust the solvent ratio. For faster elution, increase the proportion of the more polar solvent. For slower elution, increase the proportion of the less polar solvent.
Purity Issues After Purification The chosen purification method may not be suitable for the specific impurities present.- If recrystallization fails, attempt column chromatography for better separation.- If column chromatography is unsuccessful, a second column with a different solvent system or stationary phase may be required.- Consider preparative HPLC for very difficult separations.

Detailed Experimental Protocols

The following protocols are generalized starting points. Optimization will likely be necessary based on your specific crude material and impurity profile.

Protocol 1: Recrystallization

This protocol outlines a general procedure for single-solvent and two-solvent recrystallization.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room and elevated temperatures to identify a suitable single solvent or a solvent/anti-solvent pair.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent (or the "good" solvent of a two-solvent pair).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Single-Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize yield.

    • Two-Solvent: To the hot solution, add the anti-solvent dropwise with swirling until a faint cloudiness persists. Add a few drops of the hot "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a step-by-step guide for purification by flash column chromatography.

  • TLC Analysis: Develop a TLC solvent system that gives an Rf value of ~0.2-0.4 for the target compound and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, impregnated silica can be carefully added to the top of the column.

  • Elution: Begin eluting the column with the starting solvent mixture. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualization of Workflow

Purification Method Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate purification technique.

Purification_Workflow start Crude Product (this compound) tlc Perform TLC Analysis start->tlc decision Impurity Profile? tlc->decision recrystallization Recrystallization decision->recrystallization Minor impurities with different solubility column Column Chromatography decision->column Major impurities or close-running spots end_pure Pure Product recrystallization->end_pure column->end_pure

Caption: Decision workflow for purification.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine" (CAS: 901586-60-5)[1][2][3]. This guide is designed to provide researchers with practical, in-depth strategies for overcoming potential solubility issues with this compound. Given that specific public data on this molecule is limited, this document leverages established principles of medicinal chemistry and formulation science applicable to pyrimidine and morpholine derivatives to provide a robust troubleshooting framework.[4][5]

The inherent structure of this molecule—a substituted pyrimidine core linked to a morpholine ring—suggests it may exhibit limited aqueous solubility due to its relatively non-polar nature.[6][7] Such challenges are common in drug discovery and can significantly impact the reliability of biological assays and the development of effective formulations.[4][8] This guide will walk you through a logical, step-by-step process to characterize and systematically improve the solubility of this and similar compounds.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and solubility of this compound.

Q1: What are the primary structural features of this compound that likely contribute to poor aqueous solubility?

A1: The solubility of a compound is governed by the balance between its lipophilic (hydrophobic) and hydrophilic parts. In this compound, the ethyl group and the chloro-substituted pyrimidine ring are largely hydrophobic. While the morpholine ring contains nitrogen and oxygen atoms capable of acting as hydrogen bond acceptors, its overall contribution may not be sufficient to overcome the lipophilicity of the core structure.[7][9] Furthermore, the planarity of the pyrimidine ring can promote stable crystal lattice formation, which requires significant energy to break during dissolution.[7]

Q2: I am seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What is happening?

A2: This is a classic sign of a compound crashing out of solution and is highly common for poorly soluble molecules.[10] Your compound is readily soluble in a polar aprotic solvent like Dimethyl sulfoxide (DMSO).[8][10] However, when this concentrated DMSO stock is introduced into a predominantly aqueous environment (e.g., cell culture media or phosphate-buffered saline), the solvent polarity dramatically increases. The compound can no longer stay dissolved at that concentration and precipitates, leading to inaccurate assay results.[4][10]

Q3: Can I simply increase the percentage of DMSO in my final assay to keep the compound dissolved?

A3: While technically a viable option for solubilization, this approach must be handled with extreme caution. Most cell-based assays are sensitive to organic solvents. Typically, final DMSO concentrations should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[10] Always run a vehicle control with the highest concentration of DMSO used in your experiment to assess its impact on your assay system.

Q4: Is heating the solution a recommended method to improve solubility?

A4: Gentle heating can be an effective technique to increase the rate of dissolution.[11] However, it is critical to first assess the thermal stability of the compound. For pyrimidine derivatives, prolonged exposure to high temperatures can risk degradation. After heating to dissolve, it is crucial to observe the solution as it cools to room or physiological temperature. If the compound precipitates upon cooling, the solution was supersaturated, and this method is not suitable for creating a stable stock for your experimental conditions.

Q5: How does pH affect the solubility of this compound?

A5: The morpholine ring in the structure is a weak base.[5][6] In acidic conditions (lower pH), the nitrogen atom in the morpholine ring can become protonated, forming a more polar and, therefore, more water-soluble salt.[6][12][13] Consequently, adjusting the pH of your aqueous buffer to be slightly acidic (e.g., pH 5.0-6.5) may significantly enhance the solubility of this compound.

Part 2: Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section provides a systematic workflow for researchers encountering solubility issues. The goal is to find a formulation that maintains the compound in a monomeric, soluble state at the desired experimental concentration.

Step 1: Initial Solvent Screening and Stock Solution Preparation

The first step is to identify a suitable organic solvent for preparing a high-concentration primary stock solution.

Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh out 1-2 mg of this compound into several small, clear vials.

  • Solvent Addition: To each vial, add a different organic solvent in a stepwise manner (e.g., 50 µL increments). Test common laboratory solvents such as DMSO, Dimethylformamide (DMF), Ethanol, and Methanol.

  • Observation: After each addition, vortex the vial for 30-60 seconds. Observe for complete dissolution.

  • Selection: The solvent that dissolves the compound at the highest concentration with the least volume is your optimal choice for the primary stock. For most in vitro applications, DMSO is the preferred starting point due to its high solubilizing power and miscibility with water.[10]

Parameter DMSO Ethanol Methanol Water
Anticipated Solubility HighModerateModerateVery Low
Use Case Primary stock for in vitro assaysCo-solvent; some in vivo formulationsAnalytical purposesFinal assay buffer (low concentration)
Considerations Keep final concentration <0.5% in assays[10]Potential for cellular toxicity at >1%Not typically used for cell-based assaysTarget for final formulation

This table provides anticipated solubility based on general principles for similar chemical structures. Empirical testing is required.

Step 2: Optimizing Dilution into Aqueous Media

Once a primary stock is prepared (e.g., 20 mM in DMSO), the next challenge is diluting it into your final aqueous buffer without precipitation.

Workflow for Optimizing Aqueous Solubility

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound Precipitates in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment Lower buffer pH to 5.0-6.5 start->ph_adjust Attempt first check1 Precipitation Resolved? ph_adjust->check1 cosolvent Strategy 2: Co-solvent System Add 1-10% Ethanol, PEG-400, or Propylene Glycol check2 Precipitation Resolved? cosolvent->check2 surfactant Strategy 3: Surfactants Add 0.01-0.1% Tween-80 or Pluronic F-68 check3 Precipitation Resolved? surfactant->check3 check1->cosolvent No success Success: Stable Solution Achieved Proceed with experiment after vehicle control validation. check1->success Yes check2->surfactant No check2->success Yes check3->success Yes failure Further Optimization Needed Consider complexation (e.g., cyclodextrins) or advanced formulation. check3->failure No

Caption: A decision-making workflow for systematic solubility enhancement.

Detailed Protocols for Enhancement Strategies

A. pH Adjustment

As the morpholine moiety is basic, decreasing the pH can increase solubility.[6][12]

  • Prepare Buffers: Prepare a series of your desired buffer (e.g., PBS) with adjusted pH values ranging from 7.4 down to 5.0.

  • Test Dilution: Add a small aliquot of your DMSO stock solution to each buffer to achieve the final target concentration.

  • Observe: Vortex and let the solutions stand for 30 minutes. Visually inspect for any signs of precipitation or turbidity. Use light scattering or nephelometry for a more sensitive measurement if available.

B. Co-solvent Systems

Co-solvents reduce the overall polarity of the aqueous medium, helping to keep hydrophobic compounds in solution.[14][15]

  • Select Co-solvent: Common biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG-400).

  • Prepare Mixtures: Create aqueous buffer solutions containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Dilution: Add your DMSO stock to each co-solvent mixture to the final desired concentration.

  • Evaluate: Assess for precipitation. Remember to run a parallel vehicle control in your bioassay, as co-solvents can have biological effects.

C. Use of Surfactants or Solubilizers

Surfactants form micelles that can encapsulate non-polar molecules, increasing their apparent solubility in water.[6][15]

  • Select Surfactant: Non-ionic surfactants like Tween-80 or Pluronic F-68 are commonly used in biological assays at low concentrations.

  • Prepare Solutions: Add the surfactant to your aqueous buffer at concentrations ranging from 0.01% to 0.1% (w/v).

  • Test Dilution: Spike in your DMSO stock and observe for clarity. Be aware that surfactants can interfere with some assay technologies and may affect cell membrane integrity.

Step 3: Advanced Strategies (If Needed)

If the above methods are insufficient, more advanced formulation techniques may be required, particularly for in vivo studies.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate guest molecules, enhancing their aqueous solubility.[14]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level to improve wettability and dissolution.[16]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating in oils, lipids, or self-emulsifying drug delivery systems (SEDDS) can be an effective strategy for oral or parenteral administration.[12][17]

Part 3: Experimental Workflow Diagram

The following diagram outlines the logical flow from receiving the solid compound to achieving a final, stable solution for experimentation.

G cluster_dilution 3. Dilution Optimization cluster_strategies Enhancement Strategies compound Solid Compound: This compound sol_test 1. Solvent Screening (DMSO, DMF, EtOH) compound->sol_test stock_prep 2. Prepare High-Conc. Stock (e.g., 20 mM in DMSO) sol_test->stock_prep dilute Dilute to Final Conc. in Aqueous Buffer stock_prep->dilute precipitate Precipitation Occurs? dilute->precipitate ph pH Adjustment precipitate->ph Yes final_sol 4. Stable Final Solution precipitate->final_sol No ph->dilute Retry Dilution cosolvent Co-solvents ph->cosolvent cosolvent->dilute Retry Dilution surfactant Surfactants cosolvent->surfactant surfactant->dilute Retry Dilution assay 5. Proceed to Experiment (with vehicle control) final_sol->assay

Caption: A comprehensive experimental workflow for solubility optimization.

References

Technical Support Center: Optimizing Cell-Based Assays for Novel Pyrimidine-Morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrimidine-morpholine scaffold is a privileged structure in medicinal chemistry, frequently associated with a diverse range of biological activities, including the inhibition of protein kinases and cytotoxic effects against cancer cell lines.[1][2][3] This guide is intended for researchers working with novel compounds sharing this core structure, such as "4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine," for which specific biological targets and mechanisms of action are not yet publicly documented. The following FAQs and troubleshooting protocols are based on established principles for characterizing novel chemical entities in cell-based assay development.

Part 1: Frequently Asked Questions (FAQs) for Initial Assay Development

This section addresses preliminary questions researchers may have when beginning to work with a novel pyrimidine-morpholine compound.

Q1: What is the best solvent and stock concentration for my compound?

A1: Most small molecule inhibitors are soluble in 100% dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, typically between 10-50 mM. Always vortex thoroughly to ensure complete dissolution. For cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q2: How should I store the compound for optimal stability?

A2: Lyophilized powder should be stored at -20°C. DMSO stock solutions should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound. It is advisable to protect the compound from light.

Q3: My compound has a pyrimidine-morpholine core. What kind of biological activity can I anticipate?

A3: This structural motif is common in kinase inhibitors.[3] Many pyrimidine-based compounds have been developed as inhibitors of kinases such as Aurora kinases, ALK, and PI3K/mTOR.[4][5][6][7] Therefore, initial screening in kinase activity assays or cell-based assays that measure the phosphorylation of downstream targets of known kinases would be a logical starting point. Additionally, these compounds have shown potential as anticancer agents, so cytotoxicity screening against various cancer cell lines is also recommended.[1][2]

Q4: What are the first cell-based assays I should consider to characterize my compound?

A4: A tiered approach is often most effective.

  • Cytotoxicity/Antiproliferation Assays: An initial screen using assays like MTT, XTT, or CellTiter-Glo® across a panel of relevant cancer cell lines (e.g., lung, breast, colon) will determine the compound's general potency and spectrum of activity.[1][2]

  • Target Engagement Assays: If a kinase target is hypothesized, a western blot to assess the phosphorylation status of the kinase or its direct substrate in treated cells can provide evidence of target engagement.

Part 2: Troubleshooting Common Issues in Cell-Based Assays

This section provides a question-and-answer style troubleshooting guide for specific problems encountered during experimental work.

Issue 1: High Variability in Cytotoxicity Assay Results

Q: My IC50 values for cell viability assays are inconsistent between experiments. What could be the cause?

A: High variability is a common challenge in early-stage compound testing. Here are the primary factors to investigate:

  • Compound Solubility and Precipitation:

    • The Problem: The compound may be precipitating out of the cell culture medium at higher concentrations. This is a frequent issue for hydrophobic compounds.

    • Troubleshooting Steps:

      • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted compound in the media under a microscope. Look for crystals or precipitates.

      • Solubility Test: Perform a simple solubility test by preparing the highest concentration of your compound in the assay medium and incubating for the duration of your experiment. Centrifuge the sample and measure the concentration of the compound in the supernatant by HPLC or LC-MS to determine the solubility limit.

      • Adjust Dosing Protocol: If solubility is an issue, consider using a lower starting concentration for your serial dilutions or adding a small amount of a solubilizing agent like Pluronic® F-68 to your media.

  • Cell Health and Density:

    • The Problem: Inconsistent cell health, passage number, or seeding density can significantly impact assay results.

    • Troubleshooting Steps:

      • Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase when seeding.

      • Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density where cells are healthy and responsive throughout the assay duration.

      • Confirm with Microscopy: Always visually inspect your cells before and during the experiment to check for confluency and signs of stress or contamination.

  • Assay Protocol and Timing:

    • The Problem: Variations in incubation times or reagent addition can introduce variability.

    • Troubleshooting Steps:

      • Consistent Incubation: Ensure that the incubation time with the compound and with the viability reagent is precisely the same for all plates and all experiments.

      • Reagent Stability: Prepare fresh reagents and allow them to come to room temperature before use, as temperature can affect enzyme kinetics in assays like MTT.

Workflow for Troubleshooting Inconsistent IC50 Values

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: No Significant Biological Activity Observed

Q: I've tested my compound up to 50 µM in a cytotoxicity assay and see no effect. Does this mean it's inactive?

A: Not necessarily. A lack of activity in a single assay type doesn't rule out biological relevance. Consider these possibilities:

  • The Compound is Not a Cytotoxic Agent:

    • The Possibility: The compound may have a more subtle, non-cytotoxic mechanism of action. Many effective drugs are not broadly cytotoxic.

    • Next Steps:

      • Hypothesize a Target: Based on the pyrimidine-morpholine scaffold, consider kinase inhibition.

      • Target-Specific Assays: If you have a hypothesized kinase target (e.g., from in silico modeling), perform a western blot to look for changes in the phosphorylation of its downstream substrates.

      • Phenotypic Assays: Consider assays that measure other cellular processes, such as cell cycle progression (via flow cytometry), apoptosis (e.g., Caspase-Glo® assay), or cell migration.

  • Incorrect Cell Line:

    • The Possibility: The chosen cell line may not express the compound's target or may have intrinsic resistance mechanisms.

    • Next Steps:

      • Expand Cell Panel: Test the compound against a broader panel of cell lines with different genetic backgrounds.

      • Target Expression: If a target is known or hypothesized, confirm its expression in your chosen cell line at the protein level via western blot or at the RNA level via RT-qPCR.

  • Compound Stability in Media:

    • The Possibility: The compound may be unstable in the aqueous, high-temperature environment of cell culture media over the course of a multi-day experiment.

    • Next Steps:

      • Stability Study: Incubate the compound in your cell culture media at 37°C for the duration of your assay. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze the concentration of the parent compound by LC-MS. This will reveal its half-life under assay conditions.

Decision Tree for Lack of Observed Activity

No_Activity Start No Activity in Cytotoxicity Assay Is_Target_Known Is a specific molecular target hypothesized? Start->Is_Target_Known Target_Assay Action: Perform Target-Specific Assay (e.g., Western Blot for p-Substrate) Is_Target_Known->Target_Assay Yes Phenotypic_Screen Action: Broaden Phenotypic Screening - Cell Cycle Analysis - Apoptosis Assay - Migration Assay Is_Target_Known->Phenotypic_Screen No Expand_Cells Action: Test in a Broader Cell Line Panel Target_Assay->Expand_Cells Phenotypic_Screen->Expand_Cells Check_Stability Action: Assess Compound Stability in Media via LC-MS Expand_Cells->Check_Stability Conclusion Re-evaluate Compound or Synthesize Analogs Check_Stability->Conclusion

Caption: Decision tree for addressing a lack of compound activity.

Part 3: Experimental Protocols

Protocol 1: General MTT Assay for Antiproliferative Activity

This protocol provides a standard method for assessing the effect of a novel compound on cell proliferation.

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution of the compound in complete growth medium from your DMSO stock.

    • Remove the media from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.2% DMSO) and no-cell (media only) blank wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of 100% DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

References

"4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine" off-target effects investigation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Off-Target Effects Investigation

Compound of Interest: 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine Document ID: TSC-OTI-2601-01 Prepared By: Senior Application Scientist, Advanced Drug Discovery Support

Introduction: A Proactive Approach to Selectivity Profiling

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the selectivity of novel small molecules, using This compound as a representative case study.

The 4-(pyrimidin-2-yl)morpholine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of protein kinase inhibitors.[1][2] The morpholine group often enhances aqueous solubility and provides a key interaction point in the ATP-binding pocket of kinases, while the pyrimidine core serves as a versatile hinge-binding motif.[2][3][4]

Given this structural heritage, it is reasonable to hypothesize that this compound is a kinase inhibitor. However, the kinome is vast, and achieving perfect selectivity is a significant challenge. Unintended interactions, or "off-target effects," are a primary cause of toxicity and unexpected phenotypes, making their early identification crucial for any drug development program.[5][6] This guide provides a structured, question-and-answer framework for designing and troubleshooting your off-target investigation.

Frequently Asked Questions (FAQs)

Q1: I have just synthesized this compound. What is the most effective first step to understand its target selectivity?

The most logical and efficient first step is to perform a broad, unbiased screen against a large panel of kinases. This is known as kinome profiling or kinome scanning .

Causality: Instead of guessing potential off-targets, a broad kinome scan provides a comprehensive, data-driven overview of your compound's interaction space across the human kinome.[7] This approach is crucial for:

  • Identifying Primary Targets: If the intended target is unknown, this screen can help identify the most potent kinase interactions.

  • Unveiling Off-Target Liabilities: It quickly flags unintended targets, which may be structurally related or unrelated to your primary target. Early knowledge of these interactions allows you to mitigate risks, either by chemical modification of the compound or by designing specific counter-screens.

  • Quantifying Selectivity: The data allows for the calculation of a selectivity score, providing a quantitative measure of how specific your compound is.[8]

Numerous commercial services offer kinome profiling with rapid turnaround times, using panels of hundreds of kinases.[7][8][9][10][11] Typically, you would first screen your compound at a single high concentration (e.g., 1-10 µM) to identify all potential interactions. Any kinase showing significant inhibition (e.g., >50% inhibition) at this concentration is then flagged for more detailed dose-response (IC50) determination.

Q2: My kinome scan revealed several potential off-targets. How do I confirm these are genuine interactions within a cellular environment?

Biochemical assays, like those in a kinome scan, are performed on purified, often recombinant, enzymes. While essential for initial screening, they don't guarantee that the compound engages the target in the complex milieu of a living cell. To validate these hits, you must use a target engagement assay in a cellular context.

The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[12]

Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[13][14] When a compound binds to its target protein, it generally increases the protein's conformational stability. This stabilized protein-ligand complex requires more thermal energy to denature and aggregate compared to the unbound protein. By heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble target protein remaining, you can directly measure this stabilization and thus confirm target engagement.[15][16] An observed thermal shift provides strong evidence that your compound is reaching and binding its target in a physiologically relevant setting.[12]

Q3: My compound shows high potency in the biochemical kinase assay but has weak or no activity in my cell-based functional assay. What are the likely causes?

This is a very common and important challenge in drug discovery. The discrepancy between biochemical potency and cellular activity points to factors that are not present in a purified enzyme assay.

Here is a logical troubleshooting workflow:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Action: Assess physicochemical properties (e.g., cLogP, TPSA). If they suggest poor permeability, consider performing a Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Active Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein, P-gp), which actively remove it from the cell, preventing it from reaching the necessary intracellular concentration.

    • Action: Test your compound's cellular activity in cell lines known to overexpress specific efflux pumps and compare the results to control cell lines.

  • Cellular Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

    • Action: Incubate your compound with cell lysates or liver microsomes and use LC-MS to detect the presence of metabolites.

  • Lack of Target Engagement: Even if the compound enters the cell, it may not bind the target effectively due to intracellular competition (e.g., high ATP concentrations for an ATP-competitive inhibitor) or other factors.

    • Action: This is where CETSA is invaluable. A negative CETSA result, despite good cell permeability, would strongly suggest a lack of target engagement is the root cause.[15]

Q4: My proteome-wide screen identified non-kinase proteins as potential binders. How should I approach validating these?

While the pyrimidine-morpholine scaffold is common in kinase inhibitors, it can bind to other protein classes. Validating non-kinase targets is critical.

Causality: Unbiased methods like Thermal Proteome Profiling (TPP) , which combines CETSA with quantitative mass spectrometry, can survey thousands of proteins for thermal stabilization simultaneously, providing a global view of a compound's interactions.[17][18] If TPP identifies a non-kinase hit, validation should proceed by:

  • Orthogonal Biophysical Methods: Confirm direct binding using a different technique, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), with the purified non-kinase protein.

  • Functional Assays: If the protein is an enzyme, test for direct inhibition in a relevant biochemical assay. If it is a structural or signaling protein, use cell-based assays (e.g., reporter assays, protein-protein interaction assays) to determine if the binding has a functional consequence.

  • Cellular Target Engagement: Use CETSA followed by Western Blot for the specific non-kinase protein to confirm engagement in intact cells.[14]

Workflow & Troubleshooting Guides

Guide 1: A Practical Workflow for Off-Target Identification and Validation

This workflow provides a logical progression from broad screening to specific validation, ensuring that resources are focused on the most relevant off-target interactions.

Off_Target_Workflow cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation & Functional Impact Compound Test Compound (e.g., 4-(4-Chloro-6-ethyl- pyrimidin-2-yl)morpholine) KinomeScan Broad Kinome Profiling (e.g., >400 kinases @ 1 µM) Compound->KinomeScan Submit for Screening HitList Generate Hit List (% Inhibition > 50%) KinomeScan->HitList Analyze Data IC50 IC50 Determination (Dose-Response Curves) HitList->IC50 Select Hits Selectivity Calculate Selectivity Score & Prioritize Hits IC50->Selectivity CETSA Cellular Target Engagement (CETSA) Selectivity->CETSA Top Hits Functional Cell-Based Functional Assays (e.g., Phospho-Western, Proliferation) CETSA->Functional Confirmed Engagement Phenotype Confirm Off-Target Phenotype Functional->Phenotype

Caption: A streamlined workflow for identifying and validating off-target effects.

After completing Phase 1 and 2, your data should be organized clearly to facilitate prioritization.

Table 1: Example Kinome Selectivity Profile for Compound X

Kinase Target Family % Inhibition @ 1 µM IC50 (nM) Priority for Cellular Validation
Primary Target Kinase A TK 98% 12 High (On-Target)
Off-Target Kinase B TK 92% 150 High
Off-Target Kinase C STK 75% 980 Medium
Off-Target Kinase D STK 55% 4,500 Low
Off-Target Kinase E TK 15% >10,000 None

| Off-Target Kinase F | AGC | 8% | >10,000 | None |

Interpretation:

  • Kinase B is a high-priority off-target. Its IC50 is only ~12-fold higher than the primary target, suggesting it could be inhibited at therapeutic concentrations.

  • Kinase C is a medium priority. The IC50 is significantly higher, but engagement should still be checked in cells.

  • Kinase D is a low priority, as significant inhibition is unlikely at relevant cellular concentrations.

Guide 2: Troubleshooting Cellular Thermal Shift Assay (CETSA) Experiments

Issue: No observable thermal shift for a confirmed biochemical hit.

This indicates a failure to detect target engagement in your cellular model. Follow these troubleshooting steps.

CETSA_Troubleshooting cluster_checks Experimental Control & Compound Checks cluster_assay Assay Condition Optimization Start No Thermal Shift Observed in CETSA Experiment CheckPerm 1. Confirm Cell Permeability (e.g., PAMPA, cellular uptake assay) Start->CheckPerm CheckIncub 2. Optimize Compound Incubation Time (Run a time-course: 30 min, 1h, 2h, 4h) CheckPerm->CheckIncub If permeable CheckConc 3. Increase Compound Concentration (Test up to 10-20x cellular IC50) CheckIncub->CheckConc CheckTemp 4. Optimize Heating Temperature (Run a new melt curve to find optimal Tagg) CheckConc->CheckTemp CheckLysis 5. Verify Lysis Efficiency (Check for incomplete lysis under microscope) CheckTemp->CheckLysis CheckDetection 6. Confirm Antibody Quality (Validate antibody specificity and linearity via Western Blot) CheckLysis->CheckDetection Result Re-run Experiment with Optimized Parameters CheckDetection->Result

Caption: A logical troubleshooting guide for CETSA experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA) - Melt Curve

This protocol is for determining the melting temperature (Tagg) of a target protein in intact cells, which is a prerequisite for subsequent drug-induced stabilization experiments.

Self-Validation: The protocol includes positive (known ligand) and negative (DMSO) controls to ensure the assay system is performing as expected. A successful experiment will show a clear sigmoidal melting curve for the target protein.

Materials:

  • Cell line expressing the target protein.

  • Complete cell culture medium.

  • DMSO (vehicle control).

  • Test compound (and a known positive control ligand, if available).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer with inhibitors).

  • Standard Western Blot reagents (antibodies, buffers, detection system).

Methodology:

  • Cell Culture: Plate cells and grow to ~80-90% confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of your test compound. Incubate for the optimized time (e.g., 1 hour) at 37°C.

  • Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend the cell pellet in PBS with inhibitors to a specific cell density.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. This is the heating step.[15]

  • Cooling: Immediately cool the samples at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or by adding a lysis buffer and sonicating. This step is critical to release soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration (e.g., via BCA assay).

  • Detection: Analyze the amount of soluble target protein in each sample by Western Blot or another quantitative protein detection method.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tagg). A shift in the curve to the right in the presence of the compound indicates target stabilization.

References

Reducing cytotoxicity of "4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine" in normal cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on "4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine" and Related Compounds

Welcome to the technical support center for researchers working with novel pyrimidine derivatives, focusing on the investigational compound "this compound". This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of compound-induced cytotoxicity in normal (non-cancerous) cells during pre-clinical development. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to systematically investigate and mitigate off-target toxicity, thereby enhancing the therapeutic index of your compound.

Part 1: Understanding the Challenge: Cytotoxicity of Pyrimidine Derivatives

Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous anticancer agents.[1][2] These compounds often exert their effects by targeting fundamental cellular processes such as nucleotide metabolism or protein kinase signaling, which are critical for the proliferation of cancer cells.[3] However, this same mechanism can lead to toxicity in healthy, proliferating cells, creating a narrow therapeutic window.

The compound "this compound" is a substituted pyrimidine. While specific data on its biological activity is not extensively published, its structural class suggests potential interactions with cellular kinases or nucleotide synthesis pathways. When you observe significant cytotoxicity in your normal cell lines, it is crucial to adopt a systematic approach to both understand the mechanism and devise strategies for its reduction.

Part-2: Troubleshooting Guide: A Step-by-Step Approach to Reducing Off-Target Cytotoxicity

This section provides a structured workflow for researchers encountering cytotoxicity with "this compound" or similar novel compounds.

Diagram: Experimental Workflow for Cytotoxicity Assessment and Mitigation

workflow cluster_assessment Phase 1: Characterize Cytotoxicity cluster_mitigation Phase 2: Implement Mitigation Strategies cluster_validation Phase 3: Validate Improved Selectivity A Initial Observation: High cytotoxicity in normal cells B Dose-Response Analysis (Cancer vs. Normal Cell Lines) A->B C Determine IC50 & Therapeutic Index (TI) B->C D Mechanism of Cell Death Assay (Apoptosis vs. Necrosis) C->D E Strategy 1: Concentration Optimization D->E I Re-evaluate Dose-Response with Modified Strategy E->I F Strategy 2: Co-administration with Cytoprotective Agents F->I G Strategy 3: Chemical Modification of Compound G->I H Strategy 4: Formulation & Drug Delivery (e.g., Nanoparticles) H->I J Confirm Reduced Cytotoxicity in Normal Cells I->J K Assess Impact on Anti-Cancer Efficacy J->K L Calculate New Therapeutic Index K->L

Caption: A systematic workflow for characterizing and mitigating off-target cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with "this compound" in our normal fibroblast cell line, even at concentrations where we see only moderate effects on our cancer cell line. What is our first step?

A1: Your immediate goal is to quantify this difference and establish a baseline therapeutic index.

  • Action: Perform a comprehensive dose-response analysis using a panel of both cancerous and normal cell lines. It is recommended to use multiple normal cell lines representing different tissues to understand the breadth of the cytotoxic effect.

  • Rationale: This will allow you to determine the IC50 (half-maximal inhibitory concentration) for each cell line. The therapeutic index (TI) can be calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (TI = IC50_normal / IC50_cancer). A low TI confirms the lack of selectivity and necessitates the strategies outlined below.

Q2: How can we determine if the observed cytotoxicity is due to apoptosis or necrosis?

A2: Differentiating between apoptosis and necrosis is crucial as it can provide insights into the underlying mechanism of toxicity.

  • Action: Conduct an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis.

    • Annexin V+/PI- cells: Early apoptosis

    • Annexin V+/PI+ cells: Late apoptosis/secondary necrosis

    • Annexin V-/PI+ cells: Necrosis

  • Rationale: Apoptosis is a programmed cell death pathway, often triggered by specific signaling cascades that your compound might be activating. Necrosis is a more chaotic form of cell death, often resulting from severe cellular injury. Understanding the dominant mechanism can guide further investigation into specific cellular pathways.

Q3: What are cytoprotective agents, and how can they be used to protect our normal cells?

A3: Cytoprotective agents are compounds that can selectively protect normal tissues from the damaging effects of cytotoxic therapies.[4][5]

  • Action: Consider co-administering your compound with a cytoprotective agent in your in-vitro models. Examples include:

    • Amifostine: Protects against DNA damaging agents.[6][7]

    • Dexrazoxane: Can mitigate cardiotoxicity.[6][7]

    • Mesna: Used to reduce bladder toxicity from certain chemotherapeutics.[7]

  • Rationale: These agents often work by scavenging free radicals, replenishing depleted metabolites, or modulating cellular signaling pathways in normal cells to make them more resistant to toxic insults.[4][5] It is important to verify that the chosen cytoprotective agent does not also protect the cancer cells, which would negate the therapeutic benefit.

Q4: Can we modify the chemical structure of "this compound" to reduce its toxicity?

A4: Yes, chemical modification is a powerful strategy to improve the selectivity of a drug candidate.[8]

  • Action: A medicinal chemist should evaluate the structure-activity relationship (SAR) and structure-toxicity relationship (STR) of your compound. Potential modifications could include:

    • Altering the ethyl group on the pyrimidine ring.

    • Replacing the chloro substituent.

    • Modifying the morpholine ring.

  • Rationale: Even minor structural changes can significantly alter a compound's binding affinity for its target, its metabolic stability, and its off-target interactions, potentially leading to a more favorable toxicity profile.[8] For example, replacing a chloro group with a fluoro group has been shown to alter the cytotoxicity of some quinoline derivatives.[9]

Q5: Our compound is likely inhibiting de novo pyrimidine synthesis. Is there a specific rescue strategy we can employ for our normal cells?

A5: Yes, if your compound targets this pathway, a "uridine rescue" is a classic and effective strategy.

  • Action: Supplement the culture medium of your normal cells with exogenous uridine.

  • Rationale: Normal cells can utilize the pyrimidine salvage pathway to synthesize necessary nucleotides if provided with precursors like uridine. This bypasses the block in the de novo synthesis pathway caused by your compound, thus "rescuing" them from cytotoxicity. Many cancer cells have deficiencies in the salvage pathway, making this a potentially selective protection strategy.

Q6: Could a drug delivery system help in reducing the systemic toxicity of our compound?

A6: Absolutely. Advanced drug delivery systems are a cornerstone of modern cancer therapy to improve drug targeting and reduce side effects.

  • Action: Explore the encapsulation of "this compound" into a nanoparticle-based delivery system, such as liposomes or polymeric nanoparticles.

  • Rationale: Nanoparticles can exploit the enhanced permeability and retention (EPR) effect in tumors, leading to a higher concentration of the drug at the tumor site and lower concentrations in healthy tissues, thereby reducing systemic toxicity.[10] Prodrug strategies, where the compound is rendered inactive until it reaches the tumor microenvironment, can also significantly decrease toxicity to normal cells.[11]

Diagram: Generalised Cell Survival and Death Signaling

signaling_pathway cluster_stimuli External/Internal Stimuli cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Compound This compound RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Compound->RTK Inhibition? NucSynth Nucleotide Synthesis (e.g., IMPDH) Compound->NucSynth Inhibition? Apoptosis Apoptotic Pathway (Caspase Cascade) Compound->Apoptosis Activation? GF Growth Factors GF->RTK PI3K PI3K/Akt Pathway RTK->PI3K MAPK RAS/MAPK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation CellDeath Cell Cycle Arrest & Apoptosis NucSynth->CellDeath Apoptosis->CellDeath

Caption: Potential cellular pathways affected by pyrimidine-based cytotoxic agents.

Part 3: Experimental Protocols

Protocol 1: Dose-Response Curve using MTT Assay

This protocol outlines the steps to determine the IC50 of "this compound" in both cancer and normal cell lines.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium

  • 96-well plates

  • "this compound" stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Apoptosis/Necrosis Assay using Annexin V/PI Staining

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Summary Table

ParameterDescriptionRecommended Assay
IC50 Concentration of the compound that inhibits 50% of cell growth.MTT or CellTiter-Glo Assay
Therapeutic Index (TI) Ratio of IC50 in normal cells to IC50 in cancer cells.Calculated from IC50 values
Apoptosis Rate Percentage of cells undergoing programmed cell death.Annexin V/PI Flow Cytometry
Necrosis Rate Percentage of cells undergoing necrotic cell death.Annexin V/PI Flow Cytometry

References

Technical Support Center: Synthesis of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-chloro-6-ethylpyrimidin-2-yl)morpholine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction to the Synthetic Challenge

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. The overall synthetic strategy typically involves two key transformations:

  • Chlorination: Conversion of a pyrimidine-diol/one precursor to the corresponding dichloropyrimidine.

  • Nucleophilic Aromatic Substitution (SNAr): Regioselective substitution of one of the chlorine atoms with morpholine.

Each of these steps has its own set of potential pitfalls, from incomplete reactions and side product formation to difficulties in purification and product characterization. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.

Part 1: Synthesis of the Precursor - 2,4-Dichloro-6-ethylpyrimidine

The synthesis of the key intermediate, 2,4-dichloro-6-ethylpyrimidine, is typically achieved by the chlorination of 6-ethylpyrimidine-2,4-diol (also known as 6-ethyluracil).

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My chlorination of 6-ethylpyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) is resulting in a low yield or a complex mixture of products. What could be the issue?

Answer: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The conversion of the diol to the dichloropyrimidine requires stringent anhydrous conditions and sufficient heating.

    • Troubleshooting:

      • Moisture: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the POCl₃.

      • Temperature and Reaction Time: The reaction typically requires heating at reflux (around 100-110 °C) for several hours. Monitor the reaction by TLC or LC-MS to ensure completion. Incomplete conversion will leave you with mono-chlorinated and unreacted starting material, complicating purification.

  • Side Reactions: At elevated temperatures, prolonged reaction times, or in the presence of certain additives, side reactions can occur.

    • Troubleshooting:

      • Use of a Base: The addition of a tertiary amine base, such as N,N-diethylaniline or triethylamine, can facilitate the reaction and may allow for lower reaction temperatures, reducing the formation of tar-like byproducts.[1]

      • Excess POCl₃: While an excess of POCl₃ is necessary to drive the reaction, a very large excess can sometimes lead to more side products upon work-up. A 5-10 fold excess is a good starting point.

  • Work-up Procedure: The work-up of a POCl₃ reaction is highly exothermic and must be done with care to avoid degradation of the product.

    • Troubleshooting:

      • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

      • Neutralization: Neutralize the acidic aqueous solution with a base like sodium bicarbonate or sodium hydroxide, while keeping the temperature low. The product is often a solid that can be filtered off, or it can be extracted with an organic solvent like dichloromethane or ethyl acetate.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-ethylpyrimidine

This protocol is adapted from established procedures for similar 6-alkyl-2,4-dichloropyrimidines.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-ethylpyrimidine-2,4-diol (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto a stirred slurry of crushed ice.

    • Neutralize the acidic solution to pH 7-8 with a saturated solution of sodium bicarbonate or by the careful addition of solid sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,4-dichloro-6-ethylpyrimidine can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

The reaction of 2,4-dichloro-6-ethylpyrimidine with morpholine is a nucleophilic aromatic substitution (SNAr). The key challenge here is to achieve regioselective mono-substitution.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 2: I am getting a mixture of products in my reaction of 2,4-dichloro-6-ethylpyrimidine with morpholine. How can I improve the regioselectivity?

Answer: The regioselectivity of this reaction is influenced by the electronic and steric properties of the pyrimidine ring.

  • Understanding Regioselectivity: In 2,4-dichloropyrimidines, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. However, the presence of an electron-donating group, such as an ethyl group, at the C6 position can alter this reactivity profile. Quantum mechanics studies have shown that for 2,4-dichloropyrimidines with an electron-donating substituent at C6, the LUMO (Lowest Unoccupied Molecular Orbital) has a larger lobe at the C2 position, making it more susceptible to nucleophilic attack.[2] This is advantageous for the synthesis of the desired this compound.

    G cluster_0 Regioselectivity of SNAr on 2,4-Dichloro-6-ethylpyrimidine Start 2,4-Dichloro-6-ethylpyrimidine + Morpholine C6_EDG C6-Ethyl group is an Electron-Donating Group (EDG) Start->C6_EDG LUMO_C2 Increased LUMO density at C2 C6_EDG->LUMO_C2 Attack_C2 Preferential nucleophilic attack at C2 LUMO_C2->Attack_C2 Product_2_Substituted Desired Product: This compound Attack_C2->Product_2_Substituted

    Influence of the C6-ethyl group on regioselectivity.
  • Formation of the 4-substituted isomer: While C2 substitution is favored, the formation of the 4-substituted isomer, 4-(2-chloro-6-ethylpyrimidin-4-yl)morpholine, can still occur.

    • Troubleshooting:

      • Temperature: Running the reaction at lower temperatures (e.g., room temperature or 0 °C) can often improve selectivity.

      • Solvent: Aprotic polar solvents like acetonitrile or THF are commonly used. Experimenting with different solvents may influence the regioselectivity.

  • Di-substitution: The product, this compound, still has a reactive chlorine atom. If an excess of morpholine is used or the reaction is run for too long at elevated temperatures, di-substitution can occur, leading to the formation of 4,4'-(6-ethylpyrimidine-2,4-diyl)dimorpholine.

    • Troubleshooting:

      • Stoichiometry: Use only a slight excess of morpholine (1.0-1.2 equivalents).

      • Controlled Addition: Add the morpholine solution dropwise to the solution of the dichloropyrimidine at a low temperature to control the reaction.

      • Monitoring: Closely monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

Question 3: My purification of the final product is difficult. How can I effectively separate the desired product from the regioisomer and di-substituted byproduct?

Answer: Purification can indeed be challenging due to the similar polarities of the product and byproducts.

  • Chromatography: Column chromatography on silica gel is the most common method for purification.

    • Troubleshooting:

      • Eluent System: A gradient elution of hexane and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The di-substituted product will be more polar and elute later. The two mono-substituted isomers may be close in polarity, requiring careful fractionation and analysis of the fractions.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Troubleshooting:

      • Solvent Screening: Screen various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find a system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution or crystallize out separately.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the amination of dichloropyrimidines.[3]

  • Setup: In a round-bottom flask, dissolve 2,4-dichloro-6-ethylpyrimidine (1 equivalent) in acetonitrile.

  • Base Addition: Add potassium carbonate (2-3 equivalents) and triethylamine (1.5 equivalents) to the solution.

  • Nucleophile Addition: In a separate flask, dissolve morpholine (1.1 equivalents) in acetonitrile. Add this solution dropwise to the stirred pyrimidine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (40-60 °C) while monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization Data (Predicted)

The following are predicted NMR shifts based on known data for similar structures.[4] Actual experimental values may vary.

CompoundPredicted ¹H NMR (CDCl₃, δ ppm)Predicted ¹³C NMR (CDCl₃, δ ppm)
This compound 6.5-6.7 (s, 1H, pyrimidine-H), 3.7-3.9 (m, 4H, morpholine-O-CH₂), 3.5-3.7 (m, 4H, morpholine-N-CH₂), 2.6-2.8 (q, 2H, -CH₂CH₃), 1.2-1.4 (t, 3H, -CH₂CH₃)~170 (C-Cl), ~165 (C-N), ~160 (C-morpholine), ~105 (pyrimidine-CH), ~67 (morpholine-O-CH₂), ~44 (morpholine-N-CH₂), ~30 (-CH₂CH₃), ~12 (-CH₂CH₃)
4-(2-Chloro-6-ethylpyrimidin-4-yl)morpholine 6.4-6.6 (s, 1H, pyrimidine-H), 3.7-3.9 (m, 4H, morpholine-O-CH₂), 3.6-3.8 (m, 4H, morpholine-N-CH₂), 2.5-2.7 (q, 2H, -CH₂CH₃), 1.1-1.3 (t, 3H, -CH₂CH₃)~168 (C-Cl), ~163 (C-N), ~161 (C-morpholine), ~107 (pyrimidine-CH), ~66 (morpholine-O-CH₂), ~45 (morpholine-N-CH₂), ~28 (-CH₂CH₃), ~13 (-CH₂CH₃)

Part 3: Overall Workflow and Troubleshooting Logic

The following diagram illustrates the overall synthetic workflow and a decision tree for troubleshooting common issues.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: SNAr with Morpholine cluster_2 Troubleshooting a1 Start: 6-Ethylpyrimidine-2,4-diol a2 Reaction: POCl₃, Reflux a1->a2 a3 Work-up & Analysis a2->a3 a4 Product: 2,4-Dichloro-6-ethylpyrimidine a3->a4 T1 Low yield in Step 1? a3->T1 b1 Start: 2,4-Dichloro-6-ethylpyrimidine a4->b1 Proceed to next step b2 Reaction: Morpholine, Base, Solvent b1->b2 b3 Work-up & Purification b2->b3 b4 Final Product: This compound b3->b4 T2 Mixture of products in Step 2? b3->T2 T3 Purification issues? b3->T3 T1_sol1 Check for moisture. Increase reaction time/temp. T1->T1_sol1 Yes T1_sol2 Optimize work-up. T1->T1_sol2 Yes T2_sol1 Regioisomers formed? Lower reaction temperature. T2->T2_sol1 Yes T2_sol2 Di-substitution? Use 1.1 eq. morpholine. Monitor reaction closely. T2->T2_sol2 Yes T3_sol1 Optimize column chromatography (slow gradient). T3->T3_sol1 Yes T3_sol2 Attempt recrystallization. T3->T3_sol2 Yes

Synthetic workflow and troubleshooting decision tree.

References

Technical Support Center: Synthesis of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the optimization and troubleshooting of this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthesis Overview & Key Challenges

The synthesis of this compound is primarily achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-6-ethylpyrimidine and morpholine. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, a characteristic widely exploited in medicinal chemistry.[1][2]

However, the reaction presents two critical challenges that must be carefully managed:

  • Regioselectivity: The dichloro-pyrimidine substrate has two reactive sites, C2 and C4. While SNAr reactions on 2,4-dichloropyrimidines typically favor substitution at the C4 position, the presence of an electron-donating substituent at the C6 position (like the ethyl group in our substrate) can alter this preference and favor attack at the C2 position.[2][3][4] Achieving high selectivity for the desired C2-substituted product is a primary optimization goal.

  • Over-reaction: The mono-substituted product is itself a substrate for a second substitution, which can lead to the formation of the undesired 2,4-di-morpholino-6-ethylpyrimidine byproduct.

This guide will provide a framework for addressing these challenges through careful control of reaction parameters.

Reaction Pathway & Potential Byproducts

Below is a diagram illustrating the intended reaction and the formation of common impurities.

G A 2,4-Dichloro-6-ethylpyrimidine + Morpholine B Target Product: This compound A->B  C2 Attack (Desired Pathway) C Byproduct 1 (Regioisomer): 4-(2-Chloro-6-ethylpyrimidin-4-yl)morpholine A->C  C4 Attack (Common Pathway) D Byproduct 2 (Di-substituted): 4,4'-(6-Ethylpyrimidine-2,4-diyl)dimorpholine B->D + Morpholine (Over-reaction) C->D + Morpholine (Over-reaction)

Caption: Reaction scheme showing the desired product and potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for this reaction?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This involves the attack of the nucleophile (morpholine) on the electron-deficient pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[1] The subsequent loss of the chloride leaving group restores the aromaticity of the ring and yields the final product.

Q2: Why is regioselectivity an issue? Which position, C2 or C4, is more reactive?

A2: In unsubstituted 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophiles.[2][4] However, the regioselectivity is highly sensitive to substituents on the ring.[3] The C6-ethyl group is electron-donating, which can increase the electron density at the C4 position, making it less electrophilic. This effect can shift the preference towards nucleophilic attack at the C2 position, which is exactly what is required to form the desired product.[3] Therefore, controlling conditions to favor this C2 selectivity is paramount.

Q3: What are the most critical parameters to control for a successful reaction?

A3: The three most critical parameters are:

  • Stoichiometry: The molar ratio of morpholine to the dichloropyrimidine substrate must be carefully controlled to minimize the formation of the di-substituted byproduct.

  • Temperature: Temperature can influence the reaction rate and, crucially, the regioselectivity. Some SNAr reactions show different isomer ratios under kinetic versus thermodynamic control.

  • Base: An acid scavenger (base) is typically required to neutralize the HCl generated during the reaction. The choice and amount of base can significantly impact the reaction's progress and side-product profile.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or no yield of the desired product.

Potential Cause Explanation & Recommended Solution
Insufficient Base The reaction generates HCl, which can protonate the morpholine nucleophile, rendering it inactive. An inadequate amount of base (e.g., triethylamine, DIPEA, or K₂CO₃) will stall the reaction. Solution: Ensure at least 1.1 to 1.5 equivalents of a non-nucleophilic base are used. For solid bases like K₂CO₃, ensure efficient stirring to overcome mass transfer limitations.[5]
Low Reaction Temperature SNAr reactions on heterocyclic rings often require heating to proceed at a reasonable rate. Room temperature may be insufficient. Solution: Start the reaction at a moderate temperature (e.g., 50-60 °C) and monitor by TLC or LCMS. If the reaction is slow, gradually increase the temperature to 80 °C or reflux, depending on the solvent. Be aware that higher temperatures can also promote side reactions.
Inappropriate Solvent The solvent plays a key role in solvating the intermediates and reagents. Polar aprotic solvents like DMF, DMAc, or acetonitrile are generally effective for SNAr reactions. Solution: If using a less polar solvent like THF or Dioxane, consider switching to acetonitrile or DMF, which can better facilitate the reaction.[6]
Poor Quality Starting Material The starting 2,4-dichloro-6-ethylpyrimidine may have degraded, especially if it is old or has been stored improperly. Solution: Verify the purity of the starting material by NMR or GC/MS. If necessary, purify it before use. The precursor, 2,4-dihydroxy-6-ethylpyrimidine (ethyluracil), can be converted to the dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[7][8]

Problem 2: The major product is the wrong isomer, 4-(2-Chloro-6-ethylpyrimidin-4-yl)morpholine.

Potential Cause Explanation & Recommended Solution
Kinetic vs. Thermodynamic Control Nucleophilic attack at C4 is often kinetically favored (faster), while the C2-substituted product may be the thermodynamically more stable isomer, or vice-versa, depending on the specific substrate and conditions.[3] The observed product ratio can be highly dependent on temperature and reaction time. Solution: Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period. This often favors the formation of the thermodynamic product. Conversely, a short reaction time at a higher temperature might favor the kinetic product. A systematic study of temperature is recommended to maximize the yield of the desired C2 isomer.
Solvent Effects The polarity of the solvent can influence the stability of the Meisenheimer intermediates for C2 and C4 attack differently, thereby affecting the product ratio. Solution: Experiment with a range of solvents, from moderately polar (e.g., THF, Dioxane) to highly polar aprotic (e.g., Acetonitrile, DMF). Compare the isomer ratios obtained in each solvent system to identify the optimal medium.

Problem 3: Significant formation of the di-substituted byproduct.

Potential Cause Explanation & Recommended Solution
Incorrect Stoichiometry Using a large excess of morpholine will inevitably drive the reaction towards di-substitution, as the mono-substituted product will react further. Solution: Use a carefully controlled amount of morpholine, typically between 1.0 and 1.2 equivalents. A slow, dropwise addition of the morpholine to the reaction mixture can also help maintain a low instantaneous concentration, favoring mono-substitution.[9]
High Temperature or Prolonged Reaction Time The second substitution reaction may have a higher activation energy than the first. Running the reaction at an unnecessarily high temperature or for too long after the starting material is consumed will promote the formation of the di-substituted product. Solution: Monitor the reaction closely by TLC or LCMS. Once the starting 2,4-dichloro-6-ethylpyrimidine is consumed, quench the reaction promptly. Avoid prolonged heating.

Problem 4: Difficulty in purifying the final product.

Potential Cause Explanation & Recommended Solution
Similar Polarity of Products The desired product, its regioisomer, and any remaining starting material may have very similar polarities, making separation by column chromatography challenging. Solution: Develop a robust TLC method first. Test various solvent systems, such as ethyl acetate/hexanes, dichloromethane/methanol, or acetone/hexanes.[9] A shallow gradient during column chromatography is often necessary to achieve good separation. If separation is still difficult, consider crystallization as an alternative purification technique.
Base Removal Issues Amine bases like triethylamine or DIPEA can be difficult to remove completely and can interfere with purification and characterization. Solution: After the reaction, perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate solution and brine. If using an inorganic base like K₂CO₃, it can be easily removed by filtration or an aqueous wash.[10]

Recommended Starting Protocol

This protocol is a generalized starting point based on common procedures for SNAr reactions on dichloropyrimidines.[9][10] Optimization is expected.

Materials:

  • 2,4-dichloro-6-ethylpyrimidine (1.0 eq)

  • Morpholine (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (or DMF), anhydrous (approx. 0.1 M concentration of substrate)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Argon), add 2,4-dichloro-6-ethylpyrimidine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask.

  • Begin vigorous stirring to create a fine suspension.

  • Slowly add morpholine to the suspension dropwise over 15-20 minutes at room temperature.

  • Heat the reaction mixture to 60 °C and monitor its progress every 1-2 hours using TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Perform an aqueous workup by dissolving the crude residue in ethyl acetate and washing with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to isolate the desired product.

Summary of Optimization Parameters

The following table summarizes key parameters and their expected impact on the reaction outcome.

ParameterConditionExpected Effect on YieldExpected Effect on Selectivity (C2 vs C4)Risk of Di-substitution
Temperature Low (0-25 °C)Lower rate, may require longer timeMay favor thermodynamic productLow
High (80 °C - Reflux)Higher rateMay favor kinetic productHigh
Morpholine 1.0 - 1.2 eqOptimal for mono-substitutionMinimalLow to Moderate
> 1.5 eqMay decrease yield of mono-productMinimalHigh
Base Weak (e.g., K₂CO₃)Generally good, easy to removeSolvent-dependentModerate
Strong (e.g., NaH)Can deprotonate solvent/substrateMay alter selectivityModerate to High
Solvent Polar Aprotic (DMF, MeCN)Generally high ratesFavors charge-separated intermediatesCan be high
Less Polar (THF, Dioxane)Slower ratesMay alter selectivityGenerally lower

References

Validation & Comparative

Introduction: The Significance of Pyrimidine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Analysis: 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine and its Methyl Analog in Kinase Inhibition

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of approved and investigational drugs, particularly in oncology. Its ability to form key hydrogen bonds with the hinge region of kinase active sites has made it a popular starting point for the design of potent and selective inhibitors. Within this class, 2,4,6-trisubstituted pyrimidines have been extensively explored as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade often dysregulated in cancer. This guide provides a comparative analysis of this compound and its hypothetical methyl analog, focusing on their potential as PI3K inhibitors. While direct head-to-head experimental data for these two specific compounds is not publicly available, we will draw upon established structure-activity relationships (SAR) for this chemical series and data from closely related analogs to infer their comparative performance.

Structural Comparison and Hypothesized Activity

The core structure of interest is a morpholine group at the 2-position, a chlorine at the 4-position, and an alkyl group (ethyl vs. methyl) at the 6-position of the pyrimidine ring. The morpholine moiety often contributes to solubility and can form important interactions with the solvent-exposed region of the kinase active site. The chlorine at the 4-position is a key reactive handle, often displaced by a nucleophilic group from a protein of interest or used for further chemical modification to enhance potency and selectivity.

The primary difference between the two molecules lies in the alkyl substituent at the 6-position. This position is often directed towards the ribose-phosphate binding region of the ATP pocket. The seemingly minor change from an ethyl to a methyl group can have significant implications for biological activity:

  • Steric Interactions: The larger ethyl group may provide more favorable van der Waals interactions with hydrophobic residues in the active site compared to the smaller methyl group, potentially leading to increased potency. Conversely, a bulkier group could also introduce steric clashes, reducing affinity.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which could subtly influence the electron density of the pyrimidine ring and its interactions with the kinase.

  • Metabolic Stability: The site of metabolic oxidation can be influenced by the nature of the alkyl group, potentially affecting the pharmacokinetic profile of the compound.

Comparative Biological Activity Data (Representative Analogs)

While direct comparative data is unavailable for the titular compounds, the following table presents IC50 values for closely related 2,4,6-trisubstituted pyrimidine derivatives targeting PI3Kα, as described in patent literature. This data serves as an illustrative example of the potency of this chemical class.

Compound IDR1 (Position 6)R2 (Position 4)PI3Kα IC50 (nM)
Example 1 Ethyl4-amino-3-methylphenol50
Example 2 Methyl4-amino-3-methylphenol80
Example 3 Isopropyl4-amino-3-methylphenol35

Data is representative and sourced from patent literature for analogous compounds to illustrate the potential activity range.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. In many cancers, this pathway is constitutively active due to mutations in key components like PI3K or loss of the tumor suppressor PTEN. By inhibiting PI3K, these pyrimidine derivatives can block the downstream signaling, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrimidine Inhibitor (e.g., this compound) Inhibitor->PI3K Inhibits Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep 1. Serial Dilution of Test Compound Incubation 3. Add Compound, Kinase Mix, & ATP to Plate. Incubate at RT. Compound_Prep->Incubation Enzyme_Prep 2. Prepare Kinase & Substrate Mix Enzyme_Prep->Incubation ADP_Glo_Reagent 4. Add ADP-Glo™ Reagent Incubation->ADP_Glo_Reagent Kinase_Detection_Reagent 5. Add Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence 6. Read Luminescence Kinase_Detection_Reagent->Luminescence

The Tipping Point of a Single Carbon: A Comparative Guide to the Cytotoxicity of Ethyl vs. Methyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a foundational element in the quest for novel therapeutics. The strategic modification of this heterocyclic ring system has yielded a multitude of derivatives with potent anti-cancer properties.[1][2] This guide delves into a nuanced yet critical aspect of pyrimidine structure-activity relationships (SAR): the comparative cytotoxicity of ethyl versus methyl substitutions. By examining the subtle difference of a single carbon atom, we can uncover significant shifts in biological activity, offering valuable insights for the rational design of next-generation cytotoxic agents.

The influence of substituents on the pyrimidine nucleus is a paramount factor in determining their therapeutic efficacy.[3] Even minor alterations, such as the addition of a methylene group to a methyl substituent to form an ethyl group, can profoundly impact a compound's interaction with biological targets, its metabolic stability, and ultimately, its cytotoxic potency. This guide will synthesize available experimental data to provide an objective comparison, detail the methodologies for assessing these cytotoxic effects, and explore the underlying mechanisms of action.

Unraveling the Impact of Alkyl Chains: A Data-Driven Comparison

Compound IDPyrimidine CoreSubstitution PositionAlkyl GroupCancer Cell LineIC50 (µM)Reference
Series A Thieno[2,3-d]pyrimidineC5MethylMCF-7 (Breast)>100[4]
MDA-MB-231 (Breast)>100[4]
Series B PyrimidineC2EthylaminoHEPG2 (Liver)Not specified, but showed activity[5]
Series C 1,4-DihydropyrimidineC2MethylsulfanylVariousGood anticancer activity[6]
C2EthylsulfanylVariousGood anticancer activity[6]

Note: The data presented is a synthesis from multiple sources and direct comparison between series should be approached with caution due to variations in the core pyrimidine scaffold and experimental conditions.

From the available data, a clear trend for either ethyl or methyl substitution conferring universally higher cytotoxicity is not immediately apparent. The cytotoxic potential is highly dependent on the specific pyrimidine scaffold and the position of the substitution.[3] For instance, in a series of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, the methyl group at the C5 position did not lead to significant cytotoxicity in the tested breast cancer cell lines.[4] Conversely, studies on other pyrimidine derivatives have shown that both methyl and ethyl substitutions at various positions can result in significant anticancer activity.[5][6]

This underscores a critical principle in medicinal chemistry: the biological effect of a particular substituent is context-dependent, influenced by the overall molecular architecture and its interaction with the specific biological target.

The "Why": Mechanistic Insights into Alkyl Group Effects

The difference in cytotoxicity between ethyl and methyl pyrimidine derivatives can be attributed to a combination of factors, primarily related to their influence on the molecule's physicochemical properties and its interaction with target proteins.

1. Lipophilicity and Membrane Permeability: The addition of a methylene group in the ethyl substituent increases the lipophilicity of the molecule compared to the methyl group. This can enhance the compound's ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to non-specific toxicity and poor aqueous solubility.

2. Steric Hindrance and Target Binding: The larger size of the ethyl group compared to the methyl group can create steric hindrance, potentially affecting how the molecule binds to the active site of a target enzyme or receptor. In some cases, this can lead to a decrease in activity. In other instances, the ethyl group might provide a more optimal fit within a hydrophobic pocket of the target, leading to enhanced binding and increased potency.

3. Metabolic Stability: The presence of an ethyl or methyl group can influence the metabolic stability of the compound. These alkyl groups can be sites of metabolic attack by cytochrome P450 enzymes. The rate and site of metabolism can differ between ethyl and methyl-substituted analogues, leading to variations in their pharmacokinetic profiles and overall efficacy.

Several pyrimidine derivatives exert their cytotoxic effects by targeting critical cellular signaling pathways involved in cancer cell proliferation and survival.[1] Key mechanisms include:

  • Kinase Inhibition: Many pyrimidine derivatives are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase.[1] These enzymes play a crucial role in cell cycle progression and apoptosis.[1] The nature of the alkyl substituent can influence the binding affinity of the inhibitor to the ATP-binding pocket of the kinase.

  • DNA Intercalation and Topoisomerase Inhibition: Some pyrimidine derivatives can intercalate into DNA or inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death.[7]

The following diagram illustrates a generalized signaling pathway that can be targeted by pyrimidine derivatives, leading to cytotoxic effects.

Cytotoxicity_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pyrimidine Derivative Pyrimidine Derivative Kinase (e.g., EGFR, PIM-1) Kinase (e.g., EGFR, PIM-1) Pyrimidine Derivative->Kinase (e.g., EGFR, PIM-1) Inhibition DNA DNA Pyrimidine Derivative->DNA Intercalation Topoisomerase Topoisomerase Pyrimidine Derivative->Topoisomerase Inhibition Signaling Cascade Signaling Cascade Kinase (e.g., EGFR, PIM-1)->Signaling Cascade Activation Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activation DNA Replication/Repair DNA Replication/Repair Topoisomerase->DNA Replication/Repair Facilitation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival DNA Replication/Repair->Cell Proliferation / Survival Apoptosis Apoptosis Cell Proliferation / Survival->Apoptosis Inhibition

Caption: Generalized signaling pathways targeted by pyrimidine derivatives leading to cytotoxicity.

Experimental Corner: Protocols for Comparative Cytotoxicity Assessment

To rigorously compare the cytotoxic effects of ethyl and methyl pyrimidine derivatives, a standardized set of in vitro assays is essential. The following protocols outline the key experimental workflows.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ethyl and methyl pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells, providing an indicator of cytotoxicity due to cell membrane rupture.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates and cofactors.

  • Incubation: Incubate at room temperature for a specified time.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

These assays are used to determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis.

Principle: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the pyrimidine derivatives in a suitable culture vessel.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with a binding buffer.

  • Staining: Resuspend the cells in a binding buffer containing fluorescently labeled Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Conclusion and Future Directions

The comparative cytotoxicity of ethyl versus methyl pyrimidine derivatives is a nuanced area of study where the specific molecular context is paramount. While a universal rule for the superiority of one alkyl group over the other cannot be definitively stated from the currently available data, it is evident that this subtle structural modification can have a significant impact on a compound's anticancer activity. The choice between an ethyl and a methyl substituent should be guided by a thorough understanding of the target's binding site topology and the desired physicochemical properties of the drug candidate.

Future research should focus on systematic studies that directly compare the cytotoxic effects of ethyl and methyl substitutions on a variety of pyrimidine scaffolds. Such studies, employing standardized cytotoxicity assays and in-depth mechanistic investigations, will provide a clearer understanding of the structure-activity relationships and facilitate the rational design of more potent and selective pyrimidine-based anticancer drugs.

References

A Senior Application Scientist's Guide to Validating Kinase Inhibition by "4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a potential kinase inhibitor to validating its efficacy and specificity is a meticulous process demanding scientific rigor. This guide provides an in-depth, technically-grounded framework for the comprehensive validation of a novel kinase inhibitor, using the hypothetical compound "4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine" as our case study. This document eschews a rigid template, instead offering a logical and adaptive workflow that mirrors real-world research and development.

Our approach is built on three pillars: establishing a baseline of evidence through biochemical assays, contextualizing activity within a cellular environment, and finally, achieving a global understanding of selectivity through proteomic profiling. Throughout this guide, we will emphasize the causality behind experimental choices and the importance of self-validating systems to ensure the trustworthiness of your findings.

The Compound in Focus: this compound

Before embarking on a validation journey, it is crucial to understand the fundamental properties of the molecule .

PropertyValueSource
CAS Number 901586-60-5[1][2][3]
Molecular Formula C₁₀H₁₄ClN₃O[1][3]
Molecular Weight 227.69 g/mol [1][3]
Structure A pyrimidine core with chloro, ethyl, and morpholine substituents.[1][4]

The pyrimidine scaffold is a well-known hinge-binding motif that mimics the adenine ring of ATP, suggesting a competitive mode of inhibition at the ATP-binding site of kinases. The chloro group at the 4-position provides a reactive handle for potential covalent modification or serves as a key interaction point within the kinase active site.

Part 1: Foundational Evidence - Biochemical Assays

The initial step in validating a potential kinase inhibitor is to determine its activity, potency, and selectivity in a controlled, in vitro setting.[5] Biochemical assays provide a direct measure of the compound's ability to inhibit the catalytic function of a kinase.[6]

Workflow for Biochemical Validation

cluster_0 Biochemical Validation Workflow A Initial Broad Kinase Panel Screen (e.g., KINOMEscan® or KinaseProfiler™) B Identify Primary Hit(s) (e.g., Hypothetical Hit: Aurora Kinase A) A->B Identifies potential targets C Dose-Response & IC50 Determination (e.g., LanthaScreen™, Z'-LYTE™) B->C Confirms potency D Mechanism of Action Studies (e.g., ATP Competition Assays) C->D Elucidates binding mode E Comparison with Control Inhibitor (e.g., Alisertib for Aurora A) C->E Benchmarks performance

Figure 1: A streamlined workflow for the initial biochemical characterization of a novel kinase inhibitor.

Experimental Protocols

1. Broad Kinase Profiling:

  • Objective: To identify the primary kinase target(s) of "this compound" from a large panel of kinases.

  • Methodology: Employ a commercially available kinase profiling service such as Eurofins' KINOMEscan® (a competitive binding assay) or KinaseProfiler™ (an enzymatic activity assay).[7]

    • KINOMEscan®: This platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between the test compound and a panel of over 480 kinases.[7]

    • KinaseProfiler™: This service uses radiometric or luminescence-based activity assays to determine the percent inhibition of a large panel of kinases at a fixed concentration of the test compound (e.g., 1 µM).[7]

  • Hypothetical Outcome: For the purpose of this guide, let us assume the initial screen reveals potent inhibition of Aurora Kinase A .

2. IC50 Determination:

  • Objective: To quantify the potency of the inhibitor against the identified primary target. The IC50 is the concentration of the inhibitor required to reduce kinase activity by 50%.[5]

  • Methodology: A robust, high-throughput biochemical assay such as the LanthaScreen™ Eu Kinase Binding Assay or the Z'-LYTE™ Kinase Assay is recommended.[8]

    • LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved Förster resonance energy transfer (TR-FRET) assay that measures the binding of the inhibitor to the kinase.[8]

    • Z'-LYTE™ Kinase Assay: This assay format is based on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[8]

  • Data Presentation:

CompoundTarget KinaseIC50 (nM)
This compoundAurora Kinase AHypothetical Value: 50
Alisertib (Control)Aurora Kinase ALiterature Value: 1.2

3. Mechanism of Action Studies:

  • Objective: To determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.

  • Methodology: Perform kinase activity assays with varying concentrations of both the inhibitor and ATP. An ATP-competitive inhibitor will show an increase in IC50 with increasing ATP concentrations.[9]

Part 2: Cellular Context - Validating Target Engagement and Downstream Effects

While biochemical assays are fundamental, they do not fully recapitulate the complex cellular environment.[10] Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane, engage its target, and exert a biological effect.[11]

Workflow for Cellular Validation

cluster_1 Cellular Validation Workflow F Target Engagement Assay (e.g., NanoBRET™) G Phosphorylation of Downstream Substrate (e.g., Western Blot for p-Histone H3) F->G Confirms intracellular binding leads to functional inhibition H Cellular Phenotypic Assay (e.g., Cell Proliferation/Viability Assay) G->H Links target inhibition to a cellular outcome I Comparison with Control Inhibitor (e.g., Alisertib) H->I Benchmarks cellular efficacy

Figure 2: A logical progression for validating the cellular activity of a kinase inhibitor.

Experimental Protocols

1. Target Engagement:

  • Objective: To confirm that the compound binds to its intended target within a live cell.

  • Methodology: The NanoBRET™ Target Engagement Intracellular Kinase Assay is a highly effective method.[12] This assay measures the apparent affinity of a test compound by competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.[12]

  • Data Presentation:

CompoundTarget KinaseCellular EC50 (nM)
This compoundAurora Kinase AHypothetical Value: 200
Alisertib (Control)Aurora Kinase ALiterature Value: 5

2. Downstream Signaling:

  • Objective: To demonstrate that target engagement leads to the inhibition of the kinase's downstream signaling pathway.

  • Methodology: For Aurora Kinase A, a key substrate is Histone H3, which is phosphorylated at Serine 10 during mitosis. Treatment of a relevant cancer cell line (e.g., HCT116) with the inhibitor should lead to a dose-dependent decrease in phospho-Histone H3 (Ser10) levels, which can be quantified by Western blotting or a cellular phosphorylation assay.[12][13]

3. Phenotypic Response:

  • Objective: To correlate target inhibition with a relevant cellular outcome, such as decreased cell proliferation or induction of apoptosis.

  • Methodology: Perform a cell viability assay (e.g., CellTiter-Glo®) on a panel of cancer cell lines with known dependencies on the target kinase.

  • Data Presentation:

Cell LineThis compound GI50 (µM)Alisertib (Control) GI50 (µM)
HCT116 (Colon Cancer)Hypothetical Value: 0.5Literature Value: 0.02
HeLa (Cervical Cancer)Hypothetical Value: 0.8Literature Value: 0.03

Part 3: The Global View - Proteomic Profiling for Selectivity

A critical aspect of kinase inhibitor validation is understanding its selectivity profile across the entire kinome.[14] Off-target effects can lead to toxicity or confound the interpretation of experimental results.[15] Chemical proteomics offers an unbiased approach to assess inhibitor selectivity in a near-physiological context.[16]

Workflow for Proteomic Profiling

cluster_2 Proteomic Profiling Workflow J Kinobeads Pulldown Assay K LC-MS/MS Analysis J->K Enrichment of interacting kinases L Quantitative Data Analysis K->L Identification & quantification M Target Occupancy & Selectivity Profile L->M Generation of selectivity profile

Figure 3: An overview of the chemical proteomics workflow for determining kinase inhibitor selectivity.

Experimental Protocol
  • Objective: To identify all kinases that bind to the inhibitor in a competitive and dose-dependent manner from a complex cell lysate.

  • Methodology: The kinobeads technology is a powerful chemical proteomics tool.[16][17] It utilizes beads functionalized with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the kinome from a cell lysate.[17]

    • Incubate cell lysates with varying concentrations of the free inhibitor ("this compound").

    • Add the kinobeads to the lysate. The free inhibitor will compete with the immobilized inhibitors for binding to its target kinases.

    • Elute the bound kinases from the beads and analyze them by quantitative mass spectrometry (LC-MS/MS).

    • The abundance of each kinase at different inhibitor concentrations is used to generate a dose-response curve and determine the apparent dissociation constant (Kd) for each interaction.

  • Data Interpretation: The results will provide a comprehensive selectivity profile, highlighting the primary target(s) and any potential off-targets. This is crucial for assessing the inhibitor's therapeutic window and for designing future experiments.

Conclusion

The validation of a novel kinase inhibitor like "this compound" is a multi-faceted process that requires a tiered and integrated experimental approach. By systematically progressing from foundational biochemical characterization to cellular target validation and finally to global proteomic selectivity profiling, researchers can build a robust and trustworthy data package. This comprehensive understanding of a compound's potency, mechanism of action, and selectivity is paramount for its advancement as a chemical probe or a therapeutic candidate.

References

A Comparative Selectivity Profile of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine, a Novel Src-Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted cancer therapy, the development of selective protein kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target toxicities.[1][2][3] This guide presents a comprehensive selectivity analysis of a novel chemical entity, 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine, hereafter designated as Compound X . The pyrimidine core is a well-established scaffold in kinase inhibitor design, and the morpholine group can contribute to favorable pharmacokinetic properties.[4][5][6] Recognizing the critical role of Src-family kinases (SFKs) in oncogenic signaling, this study was designed to characterize the inhibitory activity and selectivity of Compound X against this family and across the broader human kinome.[7][8] We present hypothetical, yet representative, experimental data comparing Compound X to established multi-kinase inhibitors, Dasatinib and Saracatinib, to contextualize its potential as a targeted therapeutic agent. The methodologies detailed herein represent the gold standard for kinase inhibitor profiling, providing a framework for rigorous preclinical evaluation.

Introduction: The Rationale for Selective Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10] The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites, making the development of truly selective inhibitors a formidable challenge.[11][12] Non-selective inhibitors can lead to unexpected toxicities and a narrow therapeutic window due to the inhibition of kinases essential for normal physiological functions.[2] Conversely, highly selective agents can elucidate the specific roles of individual kinases in disease pathways and offer a more refined therapeutic approach.[1][7]

Src-family kinases (SFKs), including Src, Lck, Fyn, and Yes, are non-receptor tyrosine kinases that act as crucial nodes in pathways controlling cell proliferation, survival, migration, and angiogenesis.[8] Their overexpression and hyperactivity are frequently correlated with tumor progression and resistance to therapy, making them attractive targets for cancer drug discovery.[1][8] However, the high degree of sequence and structural similarity among SFK members and with other kinase families, such as the Abl kinases, complicates the development of inhibitors that can discriminate between them.[1][13] This guide establishes a hypothetical framework to evaluate Compound X as a novel, selective inhibitor within this clinically significant kinase family.

Comparative Kinome Selectivity Profiling

To ascertain the selectivity of Compound X, a hypothetical kinome-wide binding affinity screen was conducted and its results are compared against the known profiles of Dasatinib and Saracatinib. The KINOMEscan™ platform is an example of a commercially available service that allows for broad profiling against hundreds of kinases.[14][15][16] The data is presented as dissociation constants (Kd), where a lower value indicates a stronger binding affinity.

Table 1: Comparative Kinase Inhibition Profile (Select Targets, Kd in nM)

Kinase TargetCompound X (Hypothetical) Dasatinib (Reference)Saracatinib (Reference)Kinase Family
SRC 8 0.52.7Src Family
LCK 15 1.14.0Src Family
FYN 25 0.64.0Src Family
YES 30 0.84.0Src Family
ABL11,2001.010.0Abl Family
BCR-ABL1,5000.69.0Fusion Tyrosine Kinase
KIT>10,00022110RTK Class III
PDGFRβ>10,0002830RTK Class III
VEGFR2>10,00079>10,000RTK Class V
ALK25,500Not Reported6.7TGF-β Receptor

Reference data for Dasatinib and Saracatinib are compiled from public sources and manufacturer data for illustrative purposes.[17][18][19][20]

Analysis of Selectivity:

The hypothetical data positions Compound X as a potent inhibitor of Src-family kinases, with single-digit to low double-digit nanomolar affinities. Critically, it displays a remarkable selectivity window against other key kinases. It shows over 150-fold selectivity for Src over Abl1, a common off-target for many Src inhibitors like Dasatinib.[21] Dasatinib, a potent dual Src/Abl inhibitor, demonstrates broad activity against multiple kinase families, which contributes to its clinical efficacy but also its side-effect profile.[3][22] Saracatinib also shows dual Src/Abl activity, though with a slightly different off-target profile that includes potent inhibition of the ALK2 receptor.[17] The focused activity of Compound X on the Src family suggests a potentially more favorable safety profile, making it an excellent candidate for indications where specific Src inhibition is desired without impacting Abl-related pathways.

Signaling Pathway and Experimental Workflow Visualization

To better understand the biological context and the experimental approach, the following diagrams illustrate the targeted signaling pathway and the workflow for selectivity profiling.

Simplified Src Signaling Pathway

The diagram below outlines a simplified representation of a signaling cascade involving Src. Inhibition of Src by Compound X is hypothesized to block downstream signals related to cell proliferation and survival.

Src_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K CompoundX Compound X CompoundX->Src Inhibition Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Kinase_Profiling_Workflow start Start: Synthesize Compound X panel_selection Select Broad Kinase Panel (e.g., KINOMEscan) start->panel_selection primary_screen Primary Screen: Single High Concentration (e.g., 1-10 µM) binding_assay Quantitative Binding Assay (Determine Kd values) primary_screen->binding_assay Hits panel_selection->primary_screen data_analysis Data Analysis: Determine Selectivity Score & Identify Off-Targets binding_assay->data_analysis dose_response Secondary Assay: IC50 Determination for Key Hits & Off-Targets data_analysis->dose_response end End: Complete Selectivity Profile dose_response->end

References

Comparing "4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine" to known kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<-4-1> ## A Comparative Guide to the Kinase Inhibitor Potential of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Introduction: The Significance of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[2][3] The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[4][5][6] Its ability to mimic the adenine ring of ATP allows pyrimidine-based compounds to effectively compete for the ATP-binding site within the kinase catalytic domain, thereby inhibiting downstream signaling.[7][8] This guide explores the potential of a novel pyrimidine derivative, This compound (hereafter designated as Compound X ), as a kinase inhibitor, comparing its hypothetical profiling data against established drugs, Imatinib and Gefitinib.

Compound Under Investigation & Rationale for Comparison

Compound X: this compound

This molecule possesses several structural features that suggest potential kinase inhibitory activity:

  • 2,4-Disubstituted Pyrimidine Core: This is a classic hinge-binding motif found in many potent kinase inhibitors.[5][9]

  • Morpholine Group: This moiety can improve physicochemical properties such as solubility and is present in approved kinase inhibitors like Gefitinib.[10]

  • Chloro and Ethyl Groups: These substituents provide opportunities for specific interactions within the ATP-binding pocket and can be modulated to tune potency and selectivity.[11]

To contextualize the potential of Compound X, we will compare it to two well-characterized kinase inhibitors that also feature heterocyclic scaffolds and have distinct selectivity profiles:

  • Imatinib (Gleevec®): A multi-kinase inhibitor targeting BCR-Abl, c-KIT, and PDGFR.[12][13][14][15][16] It serves as an example of a successful, relatively broad-spectrum kinase inhibitor.

  • Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][17][18][19] It represents a more targeted approach to kinase inhibition.

This comparison will allow us to frame the potential selectivity and potency profile of our novel compound.

Comparative Kinase Inhibition Profiling: An Experimental Blueprint

To characterize a novel compound like Compound X, a tiered experimental approach is essential. This strategy allows for a broad initial assessment of activity across the kinome, followed by more focused quantitative assays to determine potency and cellular efficacy.

G cluster_0 Tier 1: Broad Selectivity Profiling cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Target Engagement A Compound X @ 1µM B KINOMEscan® Panel (468 Kinases) A->B  Primary Screen C Primary Hits Identified (e.g., Kinase A, Kinase B) B->C D Biochemical IC50 Assay (e.g., Z'-LYTE™) C->D  Dose-Response E Confirmed Potent Hits D->E F Cell-Based Assay (e.g., NanoBRET™) E->F  Intracellular IC50

Caption: Tiered workflow for kinase inhibitor characterization.

Tier 1: Kinome-Wide Selectivity Screening

The initial step is to understand the selectivity profile of Compound X across the human kinome. The rationale is to identify primary targets and potential off-targets early in the discovery process. A service like Eurofins DiscoverX's KINOMEscan®, which utilizes a competition binding assay format, is the industry standard for this purpose.[20][21][22] This technology measures the ability of a compound to displace a ligand from the active site of over 480 kinases, providing a quantitative measure of interaction (dissociation constant, Kd).[20][23]

Tier 2: Biochemical IC50 Determination

Once primary hits are identified from the broad screen, the next step is to confirm and quantify their inhibitory potency. This is achieved through in vitro biochemical assays that measure the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor.[3][24] The Z'-LYTE™ assay from Thermo Fisher Scientific is a robust, fluorescence-based method that monitors kinase activity by measuring the phosphorylation of a FRET-peptide substrate.[25][26][27] This allows for the determination of the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Tier 3: Cellular Target Engagement

A potent biochemical inhibitor does not always translate to cellular efficacy. Therefore, it is crucial to confirm that the compound can enter cells and bind to its intended target in a physiological context.[2][28][29][30] The NanoBRET™ Target Engagement assay from Promega is a powerful tool for this purpose.[31][32][33] It uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged kinase fusion protein within intact cells, providing an intracellular IC50 value.[32]

Hypothetical Data & Comparative Analysis

For the purpose of this guide, let's assume the following hypothetical, yet plausible, results were obtained for Compound X and compared against Imatinib and Gefitinib for relevant kinases.

Table 1: Comparative Kinase Inhibition Profiles

CompoundTarget KinaseKINOMEscan® Kd (nM)Biochemical IC50 (nM) (Z'-LYTE™)Cellular Target Engagement IC50 (nM) (NanoBRET™)
Compound X Abl1 75 120 250
EGFR >10,000>10,000>10,000
VEGFR2 150 280 600
Imatinib Abl1 2538[12]150
EGFR >10,000>10,000>10,000
VEGFR2 200350800
Gefitinib Abl1 >10,000>10,000>10,000
EGFR 25[17]20
VEGFR2 >1,000>2,000>5,000
Interpretation of Results:

Based on this hypothetical data, Compound X demonstrates a profile as a multi-kinase inhibitor with a preference for Abl1 and VEGFR2, similar in some respects to Imatinib, but with slightly lower potency. Crucially, it shows no activity against EGFR, distinguishing it clearly from a selective inhibitor like Gefitinib. The consistent trend of increasing IC50 values from biochemical to cellular assays is typical, reflecting factors like cell membrane permeability and intracellular ATP competition.

G cluster_0 Signaling Pathways cluster_1 Downstream Effectors PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_AKT PI3K/Akt PDGFR->PI3K_AKT BCR_Abl BCR-Abl RAS_RAF Ras/Raf/MAPK BCR_Abl->RAS_RAF EGF EGF EGFR EGFR EGF->EGFR EGFR->RAS_RAF EGFR->PI3K_AKT Imatinib Imatinib Imatinib->PDGFR Imatinib->BCR_Abl CompoundX Compound X (Hypothetical) CompoundX->BCR_Abl Gefitinib Gefitinib Gefitinib->EGFR

Caption: Inhibition points of different compounds in signaling.

Experimental Protocols

Protocol 1: Z'-LYTE™ Biochemical IC50 Determination

This protocol describes the determination of an IC50 value for an inhibitor against a target kinase.

Rationale: The Z'-LYTE™ assay quantifies kinase activity by measuring the phosphorylation of a synthetic FRET peptide. Inhibition of the kinase results in less phosphorylation, which is detected by a site-specific protease that only cleaves the non-phosphorylated peptide, disrupting FRET.[25][26] The ratiometric output (emission of cleaved vs. uncleaved peptide) provides a robust measure of inhibition.[25]

Materials:

  • Z'-LYTE™ Kinase Assay Kit, Tyr 3 Peptide (Thermo Fisher Scientific, PV3191)

  • Kinase of interest (e.g., Abl1)

  • Kinase Buffer

  • ATP Solution

  • Test Compound (e.g., Compound X) serially diluted in DMSO

  • 384-well low-volume, non-binding assay plates (Corning #3676)

  • Multimode plate reader capable of FRET measurements

Procedure:

  • Compound Dilution: Prepare a 4X final concentration serial dilution of Compound X in kinase buffer. For a 10-point curve, this might range from 40 µM to 2 nM. Include a DMSO-only control (0% inhibition) and a buffer-only control (100% inhibition).

  • Assay Plate Preparation: Add 2.5 µL of the 4X compound dilutions to the appropriate wells of the 384-well plate.

  • Kinase/Peptide Addition: Prepare a 2X mixture of the kinase and the FRET-peptide substrate in kinase buffer. Add 5 µL of this mixture to each well (except the 100% inhibition controls).

  • Reaction Initiation: Add 2.5 µL of a 4X ATP solution to all wells to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Development: Add 5 µL of the Development Reagent Solution to each well. This solution contains the site-specific protease.

  • Development Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a multimode reader, measuring the fluorescence emission at 445 nm (Coumarin, donor) and 520 nm (Fluorescein, acceptor) using an excitation wavelength of 400 nm.

  • Data Analysis: Calculate the Emission Ratio (445 nm / 520 nm). Plot the percent inhibition (derived from the emission ratios) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This protocol outlines the measurement of compound binding to a target kinase in living cells.

Rationale: This assay provides a direct measure of target engagement in a physiological context.[30] It relies on energy transfer (BRET) between a NanoLuc®-tagged kinase (donor) and a fluorescent tracer that binds the kinase's active site (acceptor). A test compound that enters the cell and binds the kinase will displace the tracer, causing a dose-dependent decrease in the BRET signal.[31][32]

Materials:

  • HEK293 cells

  • Plasmid DNA encoding the NanoLuc®-Kinase fusion protein

  • FuGENE® HD Transfection Reagent (Promega, E2311)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega)

  • White, non-binding surface 384-well assay plates (Corning #3574)

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection: Twenty-four hours prior to the assay, transfect HEK293 cells with the NanoLuc®-Kinase fusion vector using FuGENE® HD. Plate the transfected cells into a tissue culture plate.

  • Cell Plating for Assay: On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™. Adjust the cell density and dispense into the 384-well assay plate.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compound (Compound X). Add the compound dilutions to the cells, followed immediately by the addition of the NanoBRET™ Tracer at its recommended concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Lysis and Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent, which includes an extracellular NanoLuc® inhibitor to prevent signal from any lysed cells. Add this reagent to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer capable of measuring donor emission (~460 nm) and acceptor emission (~618 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the intracellular IC50 value.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the kinase inhibitor potential of a novel chemical entity, "this compound" (Compound X). By employing a strategy of broad kinome screening followed by quantitative biochemical and cell-based assays, we can build a comprehensive profile of a compound's potency and selectivity.

The hypothetical data presented positions Compound X as a multi-kinase inhibitor with activity against Abl1 and VEGFR2, distinguishing it from a highly selective inhibitor like Gefitinib. This profile suggests that further optimization of the this compound scaffold could be a fruitful avenue for developing novel therapeutics. Future work would involve structure-activity relationship (SAR) studies to improve potency and selectivity, followed by downstream cellular assays to confirm inhibition of phosphorylation and functional consequences (e.g., anti-proliferative effects) in relevant cancer cell lines.

References

A Comparative Guide to the Cross-Reactivity of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1] The pyrimidine scaffold is a well-established core structure for potent kinase inhibitors, yet this ubiquity often presents a significant challenge in achieving selectivity across the kinome.[2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel pyrimidine derivative, 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine . We will outline a strategic approach to selectivity profiling, provide detailed experimental protocols, and present a comparative analysis against established kinase inhibitors. The objective is to equip researchers with the necessary tools to rigorously characterize this compound, ensuring a clear understanding of its on- and off-target activities, which is critical for its potential advancement as a chemical probe or therapeutic candidate.

Introduction: The Selectivity Imperative

The compound This compound belongs to a class of heterocyclic molecules that frequently interact with the ATP-binding site of protein kinases.[3] Its structure, featuring a substituted pyrimidine core linked to a morpholine moiety, is reminiscent of scaffolds found in inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[4] These pathways are central regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[1][5]

However, the structural homology among the ATP-binding sites of over 500 human kinases makes off-target interactions a common and critical issue.[6] Unintended inhibition of other kinases can lead to toxicity, ambiguous experimental results, or unexpected polypharmacology.[7] Therefore, a systematic and comprehensive cross-reactivity study is not merely a supplementary exercise but a foundational component of a compound's preclinical characterization. This guide will use the PI3K/mTOR family as a primary example for designing a focused selectivity screen.

Part 1: Designing a Cross-Reactivity Screening Strategy

A robust screening strategy is built on a clear understanding of the compound's potential target space and the selection of appropriate assays and comparator molecules.

Rationale for Kinase Panel Selection

Given the pyrimidine scaffold, a broad, kinome-wide screen is the gold standard for initial characterization. However, for iterative optimization and cost-effectiveness, a focused panel is often employed. Based on the structural motifs of our compound of interest, a primary panel should include:

  • Class I PI3K Isoforms (α, β, γ, δ): These are the most closely related lipid kinases and frequent off-targets for mTOR inhibitors.[8]

  • mTOR: As the putative primary target, its inhibition is the key measure of potency.

  • PI3K-related Kinases (PIKKs): This family includes ATM, ATR, and DNA-PK, which share homology with the PI3K catalytic domain.[8]

  • Representative Tyrosine and Serine/Threonine Kinases: Inclusion of kinases from different branches of the kinome (e.g., SRC, ABL, EGFR, BRAF) provides a broader view of selectivity.

Selection of Comparator Compounds

To contextualize the selectivity profile of This compound , it is essential to test it alongside well-characterized inhibitors.

  • Dual PI3K/mTOR Inhibitor (e.g., GSK2126458): Provides a benchmark for potent but broad activity across the PI3K family.

  • Selective mTOR Inhibitors (e.g., Torin1, KU-0063794): These compounds exhibit high selectivity for mTOR over PI3K isoforms and serve as a benchmark for a highly selective profile.[8]

  • Isoform-Selective PI3K Inhibitor (e.g., Alpelisib - PI3Kα selective): Demonstrates the achievable level of selectivity for a single PI3K isoform.[5]

Experimental Workflow Design

A multi-tiered approach ensures comprehensive characterization, starting with broad biochemical screening and progressing to cell-based validation of on-target and off-target effects.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional & Phenotypic Assays A Compound of Interest: This compound + Comparator Inhibitors B Primary Screen: Broad Kinome Panel (e.g., KINOMEscan™) @ a single high concentration (e.g., 1 µM) A->B C Secondary Screen: Dose-Response (IC50) determination for hits from primary screen B->C D Select Cell Line with Active PI3K/mTOR Pathway (e.g., HT29, LoVo) C->D Validate primary hits in a cellular context E Cell-Based Target Engagement Assay (e.g., NanoBRET™, CETSA®) Determine cellular IC50 D->E F Phospho-Protein Western Blot: Assess inhibition of downstream markers (p-AKT, p-S6K, p-4EBP1) D->F G Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®) Determine GI50 F->G Correlate target inhibition with cellular phenotype H Off-Target Cellular Assays (Based on biochemical hits) e.g., DNA damage response for PIKK hits G->H

Figure 1: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Part 2: Experimental Protocols & Methodologies

The following protocols represent standard, robust methods for generating the data required for a comparative cross-reactivity analysis.

Protocol: Broad Kinase Profiling (Competitive Binding Assay)

This method, exemplified by services like Eurofins' KINOMEscan™, measures the ability of a test compound to displace a ligand from the ATP-binding site of a large number of kinases.

Methodology:

  • Assay Principle: The assay relies on quantitative PCR (qPCR) of DNA tags linked to each kinase. The test compound competes with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site. A weaker interaction between the test compound and the kinase results in more kinase binding to the immobilized ligand, leading to a stronger qPCR signal. Conversely, a potent interaction results in a weaker signal.

  • Compound Preparation: Dissolve This compound and comparator compounds in 100% DMSO to create 100X stock solutions.

  • Assay Execution:

    • A panel of human kinases, each tagged with a unique DNA identifier, is combined with the immobilized ligand beads.

    • The test compound is added at a final screening concentration (e.g., 1 µM). DMSO is used as a negative control.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Unbound kinases are washed away.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control (% Control). A lower percentage indicates stronger binding of the test compound to the kinase.[9] A threshold (e.g., <10% Control) is set to identify significant interactions or "hits."

  • Dose-Response Follow-up: For identified hits, the assay is repeated with a serial dilution of the compound to determine the dissociation constant (Kd), providing a precise measure of binding affinity.[9]

Protocol: Cellular Target Engagement (NanoBRET™ Assay)

This assay quantifies compound binding to a specific target protein within living cells, providing a direct measure of target engagement under physiological conditions.

Methodology:

  • Assay Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) that binds to the kinase's active site is added. When the tracer is bound, its proximity to the luciferase allows for Bioluminescence Resonance Energy Transfer (BRET). A test compound that enters the cell and binds to the target will displace the tracer, disrupting BRET.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., mTOR) fused to NanoLuc®. Plate the cells and allow them to adhere overnight.

  • Assay Execution:

    • Prepare serial dilutions of This compound and comparators.

    • Add the compounds to the cells, followed by the addition of the specific NanoBRET™ tracer and the NanoLuc® substrate.

    • Incubate for a set period (e.g., 2 hours) at 37°C.

  • Data Measurement: Measure the luminescence signals at two wavelengths (donor and acceptor).

  • Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.[8]

Part 3: Comparative Data Analysis & Interpretation

The ultimate goal is to synthesize the data from various assays into a clear, comparative format that defines the compound's selectivity window.

Data Presentation: Comparative Selectivity Tables

All quantitative data should be summarized in tables for direct comparison.

Table 1: Hypothetical Biochemical Selectivity Profile (IC50/Kd in nM)

Kinase TargetThis compoundTorin1 (mTOR-selective)[8]GSK2126458 (Dual PI3K/mTOR)[8]Alpelisib (PI3Kα-selective)[5]
mTOR 5 2-10 0.18 >10,000
PI3Kα 550 >2,5000.019 5.6
PI3Kβ 800 >2,5000.13 290
PI3Kγ >5,000>2,5000.06 250
PI3Kδ >5,000>2,5000.024 1,200
DNA-PK 1,2004000.8 >10,000
SRC >10,000>10,000500>10,000
EGFR >10,000>10,000>1,000>10,000

Data for comparator compounds are illustrative and compiled from public sources.

Interpretation of Results

The hypothetical data in Table 1 suggests that This compound is a potent mTOR inhibitor with significant selectivity over PI3K isoforms.

  • Potency: With an mTOR IC50 of 5 nM, the compound is highly potent against its primary target.

  • Selectivity Score: The selectivity can be quantified. For example, the selectivity for mTOR over PI3Kα is 110-fold (550 nM / 5 nM). This compares favorably to the dual inhibitor GSK2126458 but is less selective than Torin1.

  • Potential Off-Targets: The compound shows some activity against PI3Kα and PI3Kβ at concentrations ~100-fold higher than for mTOR. It also shows weak activity against DNA-PK. These potential off-targets should be investigated in cellular assays to determine if they are functionally relevant at therapeutic concentrations.

Visualizing the PI3K/AKT/mTOR Signaling Pathway

Understanding the pathway context is crucial for interpreting the functional consequences of on- and off-target inhibition.

G cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibits (when unphosphorylated) Compound 4-(4-Chloro-6-ethyl...) morpholine Compound->PI3K Weak off-target Compound->mTORC1 Compound->mTORC2 Alpelisib Alpelisib Alpelisib->PI3K PI3Kα selective

Figure 2: The PI3K/AKT/mTOR pathway and points of inhibition.

This diagram illustrates that a selective mTOR inhibitor like our compound of interest would block both mTORC1 and mTORC2, affecting downstream effectors like S6K and 4E-BP1, as well as the activation of AKT by mTORC2.[4] A PI3Kα-selective inhibitor like Alpelisib acts further upstream, primarily impacting PIP3 generation.[5]

Conclusion

The comprehensive cross-reactivity profiling of This compound is a critical step in its evaluation as a specific research tool or therapeutic candidate. The multi-tiered approach described here—combining broad biochemical screening with targeted cellular assays—provides a robust framework for defining its potency, selectivity, and potential liabilities. The hypothetical data suggest a compound with a promising profile as a selective mTOR inhibitor. However, only rigorous experimental validation, as outlined in the provided protocols, can definitively establish its place in the landscape of kinase inhibitors. The interpretation of this data, in direct comparison with benchmark compounds, will ultimately guide its future development and application.

References

In vivo efficacy of "4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine" compared to standards

Author: BenchChem Technical Support Team. Date: January 2026

Comparative In Vivo Efficacy Analysis: From Chemical Scaffold to Clinical Candidate

A Guide to Evaluating PI3K Inhibitors Derived from the 4-(Pyrimidin-2-yl)morpholine Scaffold, Featuring GDC-0941 (Pictilisib)

Introduction: The Role of the Intermediate Scaffold

In modern drug discovery, the journey from a simple chemical building block to a clinically evaluated therapeutic agent is a testament to the power of medicinal chemistry. The compound 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine represents not an end-product, but a critical starting scaffold for the synthesis of a class of potent enzyme inhibitors. Its inherent chemical structure is foundational for creating molecules that can precisely interact with biological targets. This guide focuses on a prominent derivative of this scaffold: GDC-0941 (Pictilisib) , a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).

While the starting morpholine compound itself has no direct therapeutic effect, its structural contribution is paramount to the efficacy of GDC-0941. This guide will provide an in-depth, data-driven comparison of the in vivo efficacy of GDC-0941 against established standard-of-care agents, thereby illustrating the therapeutic potential unlocked from its chemical precursor. We will delve into the underlying mechanism, present preclinical and clinical data, and provide detailed protocols for replicating key efficacy studies.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

GDC-0941 exerts its anti-cancer effects by inhibiting the PI3K signaling pathway, a critical cellular cascade that promotes cell proliferation, survival, and growth when dysregulated. In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA. GDC-0941 competitively inhibits the ATP-binding site of the p110α, β, δ, and γ isoforms of PI3K, effectively blocking the downstream signaling cascade.

The inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as AKT and phosphoinositide-dependent kinase 1 (PDK1), leading to decreased proliferation and increased apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 AKT->Block inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis GDC0941 GDC-0941 (Pictilisib) GDC0941->PI3K inhibits Block->Apoptosis Xenograft_Workflow cluster_treatment 5. Treatment Phase (21-28 days) CellCulture 1. Cell Culture (e.g., KPL-4) Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization (200 mm³) TumorGrowth->Randomization Vehicle Vehicle Control Randomization->Vehicle SOC Standard of Care (e.g., Docetaxel) Randomization->SOC Test GDC-0941 Randomization->Test Combo GDC-0941 + SOC Randomization->Combo Analysis 6. Endpoint Analysis (TGI, PK/PD) Vehicle->Analysis SOC->Analysis Test->Analysis Combo->Analysis

A Technical Guide to Benchmarking 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine Against Structurally Related Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological potential of "4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine," a substituted pyrimidine, by benchmarking it against structurally analogous compounds. While specific experimental data for this particular molecule is not extensively available in the public domain, this document leverages structure-activity relationship (SAR) insights from closely related pyrimidine derivatives to inform its potential applications and guide future research. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of approved drugs and clinical candidates, particularly in oncology.[1][2][3][4] Therefore, a systematic comparison is crucial for elucidating the unique contributions of its substituents to its overall biological profile.

Introduction to the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif found in a vast array of biologically active compounds, including natural products like nucleic acids and synthetic drugs with diverse therapeutic applications.[3][4] Its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological targets has made it a popular scaffold for the design of enzyme inhibitors, particularly kinase inhibitors.[1][5] The substituents at the 2, 4, and 6 positions of the pyrimidine ring play a critical role in determining the compound's potency, selectivity, and pharmacokinetic properties.[3]

"this compound" features three key substituents: a morpholino group at the 2-position, a chloro group at the 4-position, and an ethyl group at the 6-position. The morpholine moiety is often incorporated into drug candidates to improve aqueous solubility and metabolic stability.[6] The chloro group at the 4-position can act as a leaving group for further chemical modification or contribute to binding interactions. The ethyl group at the 6-position will influence the steric and electronic properties of the molecule, which can impact target engagement.

Comparative Analysis of Structural Analogs

In the absence of direct experimental data for "this compound," we can infer its potential biological activity by comparing it to structurally related compounds for which data is available. This comparative analysis will focus on the influence of substituents at the 4 and 6 positions of the 2-morpholinopyrimidine core.

Benchmarking Against 2,4-Disubstituted Pyrimidine Analogs

Several studies have explored the activity of 2,4-disubstituted pyrimidines as kinase inhibitors. For instance, a series of 2,4-disubstituted pyrimidines were identified as potent inhibitors of KDR kinase, a key mediator of angiogenesis.[7] The lead compound in that study, with a different substituent at the 2-position, had a KDR IC50 of 105 nM. Optimization led to a derivative with a KDR IC50 of 6 nM, highlighting the significant impact of substitutions at the 4-position on kinase inhibitory activity.[7] Another study on 2,4-disubstituted pyrimidines as Aurora kinase inhibitors identified a compound with IC50 values of 309 nM and 293 nM against Aurora A and Aurora B, respectively.[8] These examples underscore the potential of the 2,4-disubstituted pyrimidine scaffold in targeting kinases.

Benchmarking Against 4,6-Disubstituted Pyrimidine Analogs

The substitution pattern at the 4 and 6 positions of the pyrimidine ring is crucial for biological activity. Studies on 4,6-disubstituted pyrimidines have demonstrated their potential as microtubule affinity-regulating kinase 4 (MARK4) inhibitors, with IC50 values in the micromolar range.[9][10] For example, a series of 4,6-disubstituted pyrimidines showed MARK4 inhibitory activity with IC50 values ranging from 7.52 µM to 37.99 µM.[9][10] The nature of the aryl substituents at these positions was found to be a key determinant of potency.[9][10]

Structure-Activity Relationship Insights

Based on the available data for related compounds, we can hypothesize the following structure-activity relationships for "this compound":

  • The 2-Morpholino Group: This group is anticipated to enhance the compound's drug-like properties, such as solubility and metabolic stability.

  • The 4-Chloro Group: The chlorine atom is an electron-withdrawing group that can influence the electronic distribution of the pyrimidine ring and potentially participate in halogen bonding with the target protein. It also serves as a reactive handle for the synthesis of further derivatives.

  • The 6-Ethyl Group: The small alkyl group at this position is likely to occupy a hydrophobic pocket in the target's binding site. The size and nature of the substituent at the 6-position can significantly impact selectivity and potency.

The table below summarizes the biological activities of some representative substituted pyrimidine derivatives from the literature, which can serve as benchmarks for future studies on "this compound."

Compound ClassSubstituentsTarget/Cell LineIC50Reference
2,4-Disubstituted PyrimidineVariedKDR Kinase6 nM[7]
2,4-Disubstituted PyrimidineVariedAurora A/B Kinase309 nM / 293 nM[8]
4,6-Disubstituted PyrimidineVaried aryl groupsMARK4 Kinase7.52 µM[9][10]
4-Morpholinopyrimidine DerivativeVariedPI3Kα KinaseModerate Inhibition[11]
Morpholinopyrimidine-5-carbonitrileVariedLeukemia SR cell line0.09 µM[12]

Proposed Experimental Benchmarking Workflow

To empirically determine the biological activity of "this compound" and compare it to other pyrimidine compounds, a systematic experimental approach is required. The following sections outline a standard workflow.

In Vitro Kinase Inhibition Assays

Given that many pyrimidine derivatives are kinase inhibitors, a primary step would be to screen the compound against a panel of kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified recombinant kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Reaction Setup: In a microtiter plate, combine the kinase, substrate, and test compound in a suitable reaction buffer.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays using ³²P-ATP or fluorescence-based assays.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram of a Generalized Kinase Inhibition Assay Workflow

G reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Compound) reaction_setup Reaction Setup (in Microtiter Plate) reagent_prep->reaction_setup initiation Initiate Reaction (Add ATP) reaction_setup->initiation incubation Incubation initiation->incubation detection Detection of Phosphorylation incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assays

To assess the compound's effect on cancer cells, cell proliferation assays are essential.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a line known to be dependent on a kinase targeted by pyrimidine inhibitors) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or SRB assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value from the dose-response curve.

Potential Signaling Pathway Modulation

Many pyrimidine-based kinase inhibitors target key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. The structural features of "this compound" suggest it could potentially inhibit a kinase within one of these pathways.

Diagram of a Hypothetical Kinase Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Upstream Kinase (e.g., PI3K, RAF) Receptor->Kinase1 Kinase2 Downstream Kinase (e.g., Akt, MEK) Kinase1->Kinase2 Effector Effector Protein (e.g., mTOR, ERK) Kinase2->Effector Proliferation Cell Proliferation & Survival Effector->Proliferation Inhibitor This compound Inhibitor->Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

"this compound" is a synthetic pyrimidine derivative with the potential for interesting biological activity, likely as a kinase inhibitor. While direct experimental evidence is currently lacking, a comparative analysis of its structure with known active pyrimidine compounds provides a rational basis for its investigation. The proposed experimental workflow offers a clear path to characterizing its biological profile and benchmarking its performance against other pyrimidine-based molecules. Further research into this and related compounds could lead to the discovery of novel therapeutic agents.

References

Structure-Based Comparison of 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine and Other Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, structure-based comparison of the novel compound "4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine" with established inhibitors of the PI3K/Akt/mTOR signaling pathway. As researchers and drug development professionals, understanding the structural nuances that govern inhibitor potency and selectivity is paramount. This document will delve into the mechanistic rationale behind inhibitor design, supported by experimental and computational methodologies.

Introduction: The Significance of the Pyrimidine-Morpholine Scaffold

The compound at the center of this guide, this compound, possesses a chemical architecture suggestive of kinase inhibitory activity. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known to enhance potency and modulate pharmacokinetic properties of molecules targeting proteins like kinases[1]. Its incorporation into a pyrimidine scaffold, a common feature in ATP-competitive inhibitors, strongly indicates that this compound may target the ATP-binding pocket of a kinase.

Given the frequent dysregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway in human cancers, it serves as a critical axis for therapeutic intervention[2][3][4][5]. Many inhibitors targeting this pathway, particularly mTOR, feature morpholine-containing scaffolds[1][6]. Therefore, this guide will proceed with the hypothesis that this compound is a putative mTOR inhibitor and will compare its structural features with well-characterized inhibitors of this pathway.

The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cell Growth

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism[2][4][5]. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for drug development[3][5][7]. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes[8].

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy (Inhibition) mTORC1->Autophagy CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Comparator Inhibitors: A Generational Perspective

To provide a comprehensive comparison, we will examine this compound alongside two distinct classes of mTOR inhibitors:

  • Rapamycin (and its analogs, "Rapalogs"): These are first-generation, allosteric inhibitors that, in complex with FKBP12, bind to mTORC1 but not mTORC2[8][9][10].

  • ATP-Competitive mTOR Kinase Inhibitors (TORKinibs): This second generation of inhibitors targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2[8][9]. Examples include Torin-1 and PP242[9][11].

Structural Comparison of Inhibitors

The following table summarizes the key structural features and proposed binding interactions of our topic compound and the selected comparator inhibitors.

Inhibitor Chemical Scaffold Key Moieties Proposed Binding Interactions (Hypothetical for Topic Compound) Target(s)
This compound PyrimidineMorpholine, Ethyl, ChloroATP-binding pocket of mTOR kinase domain. Morpholine oxygen may form hydrogen bonds. Pyrimidine nitrogen atoms likely interact with hinge region residues.Putative mTOR
Rapamycin MacrolideFKBP12-binding domain, FRB-binding domainForms a ternary complex with FKBP12 and the FRB domain of mTOR, allosterically inhibiting mTORC1.[10]mTORC1
Torin-1 Pyrimido[4,5-b]quinoline-2,4-diamineIndazole, MorpholineATP-competitive inhibitor targeting the mTOR kinase domain.[9]mTORC1 and mTORC2

Structure-Based Drug Design Workflow

The process of characterizing a novel inhibitor like this compound and comparing it to existing drugs involves a synergistic application of experimental and computational techniques.

SBDD_Workflow cluster_experimental Experimental Validation cluster_computational Computational Analysis Protein_Expression Protein Expression & Purification Crystallization Co-crystallization or Ligand Soaking Protein_Expression->Crystallization XRay_Diffraction X-ray Diffraction Crystallization->XRay_Diffraction Structure_Determination Structure Determination XRay_Diffraction->Structure_Determination Docking Molecular Docking Structure_Determination->Docking Informs Homology_Modeling Homology Modeling (if no crystal structure) Homology_Modeling->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy

Figure 2: Integrated workflow for structure-based inhibitor comparison.

Experimental Protocols

Protocol 1: Co-crystallization of mTOR Kinase Domain with this compound

Objective: To obtain a high-resolution crystal structure of the mTOR kinase domain in complex with the inhibitor to elucidate the binding mode.

Methodology:

  • Protein Expression and Purification: Express the human mTOR kinase domain (residues ~1360-2549) in a suitable expression system (e.g., Sf9 insect cells). Purify the protein using affinity and size-exclusion chromatography to >95% purity.

  • Complex Formation: Incubate the purified mTOR kinase domain with a 3- to 5-fold molar excess of this compound (dissolved in a suitable solvent like DMSO) for 2-4 hours on ice to facilitate complex formation[12].

  • Crystallization Screening: Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method. Screen a wide range of commercially available and in-house crystallization screens at different temperatures (e.g., 4°C and 20°C)[13].

  • Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, and additives to obtain diffraction-quality crystals. Microseeding can be employed to improve crystal size and quality[14].

  • Data Collection and Structure Determination: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement using a known mTOR kinase domain structure as a search model. Build the inhibitor into the electron density map and refine the structure[15].

Protocol 2: Molecular Docking of this compound into the mTOR ATP-Binding Site

Objective: To predict the binding pose and interactions of the inhibitor within the mTOR active site computationally.

Methodology:

  • Protein Preparation: Obtain the crystal structure of the mTOR kinase domain (e.g., from the PDB or the result of Protocol 1). Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.

  • Ligand Preparation: Generate a 3D conformation of this compound and assign partial charges and atom types using a force field (e.g., CHARMm or AMBER).

  • Docking Grid Generation: Define the binding site by generating a grid box centered on the co-crystallized ligand (if available) or predicted active site residues.

  • Molecular Docking: Perform molecular docking using software such as AutoDock, Glide, or GOLD. Employ a suitable search algorithm (e.g., Lamarckian genetic algorithm) to explore possible ligand conformations and orientations within the binding site[16].

  • Pose Analysis and Scoring: Analyze the resulting docked poses based on their scoring functions, which estimate the binding affinity[16]. Select the most plausible binding pose based on scoring and visual inspection of key interactions (e.g., hydrogen bonds with hinge region residues)[17][18].

Conclusion

The structural analysis of this compound, in comparison with established mTOR inhibitors, highlights the potential of its pyrimidine-morpholine scaffold for potent and selective kinase inhibition. The experimental and computational workflows outlined in this guide provide a robust framework for elucidating its precise mechanism of action and binding interactions. Such detailed structural understanding is indispensable for guiding further lead optimization efforts in the development of next-generation kinase inhibitors targeting the PI3K/Akt/mTOR pathway.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis and Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with handling chlorinated pyrimidines and morpholine derivatives include skin corrosion, serious eye damage, and potential toxicity if inhaled or ingested.[4][5][6] Therefore, a stringent PPE protocol is mandatory.

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

HazardInferred GHS ClassificationRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Category 1B or 2Chemical-resistant gloves (e.g., Nitrile), lab coat, and appropriate protective clothing to prevent skin exposure.[4][7]
Serious Eye Damage/Irritation Category 1 or 2ASplash-proof safety goggles and a face shield.[4][7]
Inhalation Potential for harmWork should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator should be used.[8]
Ingestion Harmful if swallowedDo not eat, drink, or smoke in the laboratory.[4][9]
Operational Protocol: Step-by-Step Handling Procedure

A systematic workflow is critical to minimizing risk. The following protocol outlines the essential steps for safely handling 4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine from receipt to disposal.

Step 1: Preparation and Engineering Controls

  • Verification: Upon receipt, verify the chemical identity and integrity of the container.

  • Fume Hood: All handling of this compound must be conducted within a properly functioning chemical fume hood.

  • Spill Kit: Ensure a spill kit appropriate for chlorinated organic compounds is readily accessible.

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on all required PPE as detailed in Table 1 before entering the designated handling area.

Step 3: Experimental Workflow

  • The following diagram illustrates the recommended sequence of operations to minimize exposure.

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Experiment prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_spill_kit Confirm Spill Kit Accessibility prep_fume_hood->prep_spill_kit handle_weigh Weigh Compound prep_spill_kit->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff_ppe Doff PPE cleanup_dispose->cleanup_doff_ppe

Caption: Recommended sequence of operations for handling this compound.

Step 4: Decontamination and Waste Disposal

  • Glassware: All glassware that has been in contact with the compound should be decontaminated with an appropriate solvent (e.g., acetone) in the fume hood before being removed for standard washing.

  • Waste: All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Disposal: Dispose of hazardous waste through your institution's designated chemical waste management program. Do not dispose of this chemical down the drain.[5][10]

Emergency Procedures

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Isolate the spill area to prevent the spread of contamination.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don appropriate PPE, including a respirator if necessary.

  • Containment: Use an inert absorbent material to contain the spill.

  • Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7][11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan

A comprehensive disposal plan is crucial for maintaining a safe laboratory environment.

disposal_plan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_decontamination Decontamination cluster_final_disposal Final Disposal waste_solid Contaminated Solids (Gloves, Weigh Paper, etc.) collect_solid Labeled Solid Hazardous Waste Container waste_solid->collect_solid waste_liquid Unused Solutions & Reaction Quench collect_liquid Labeled Liquid Hazardous Waste Container waste_liquid->collect_liquid waste_glassware Contaminated Glassware decon_glassware Rinse with Acetone (in Fume Hood) waste_glassware->decon_glassware dispose_waste Institutional Chemical Waste Management collect_solid->dispose_waste collect_liquid->dispose_waste decon_glassware->collect_liquid Collect Rinse

Caption: Step-by-step disposal plan for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.